[1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-5(9-4)8-6(2)10-7(3)11-8/h5,9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLIGMQLZXNHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thiazole Ethylamine Derivatives: Physicochemical Profiling, Synthesis, and Medicinal Applications
Executive Summary
Thiazole ethylamine derivatives represent a critical scaffold in medicinal chemistry, serving as robust bioisosteres for histamine (imidazole ethylamine) and functioning as privileged structures in dopaminergic and histaminergic ligand design. This guide provides a rigorous technical analysis of their molecular properties, synthetic pathways, and analytical validation. By replacing the imidazole ring of histamine with a thiazole moiety, researchers can modulate lipophilicity (logP), metabolic stability, and receptor subtype selectivity (e.g., H2 vs. H3 receptors) while maintaining the essential ethylamine pharmacophore.
Part 1: Structural Fundamentals & Chemoinformatics
The core architecture of this class is defined by a thiazole ring substituted with an ethylamine side chain. This structure mimics the endogenous neurotransmitter histamine but offers distinct physicochemical advantages, particularly in blood-brain barrier (BBB) penetration and reduced tautomeric ambiguity compared to imidazole.
Comparative Physicochemical Profiling
The following table contrasts the core scaffold with clinically and experimentally significant derivatives. Note the molecular weight (MW) progression and its alignment with Fragment-Based Drug Discovery (FBDD) principles.
| Compound Name | Molecular Formula | MW ( g/mol ) | Role/Application | Key Structural Feature |
| 2-(2-Aminoethyl)thiazole | C₅H₈N₂S | 128.20 | Histamine Bioisostere | Core scaffold; H1/H2 weak agonist |
| Amthamine | C₆H₁₁N₃S | 157.24 | Selective H2 Agonist | 4-methyl-2-aminothiazole core |
| Pramipexole | C₁₀H₁₇N₃S | 211.33 | Dopamine Agonist (D2/D3) | Fused tetrahydrobenzothiazole |
| Tazidif | C₁₂H₁₅N₃O₂S | 265.33 | H2 Antagonist | Thiazole-guanidine linkage |
The "Rule of 5" & Ligand Efficiency
In drug design, thiazole ethylamines are highly favorable due to their low molecular weight (<250 Da).
-
Ligand Efficiency (LE): These derivatives typically exhibit high LE because they achieve significant receptor binding affinity (Ki) relative to their small heavy atom count.
-
Lipophilicity: The thiazole sulfur atom increases lipophilicity compared to the imidazole nitrogen, often improving passive permeability across the BBB, a critical factor for CNS-targeting drugs like Pramipexole.
Part 2: Synthetic Architecture
The synthesis of thiazole ethylamines is predominantly achieved via the Hantzsch Thiazole Synthesis , a condensation reaction between an
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the Hantzsch synthesis applied to this derivative class.
Caption: Mechanistic flow of the Hantzsch synthesis converting precursors into the bioactive thiazole scaffold.
Experimental Protocol: Synthesis of Amthamine Analogue
Note: This protocol synthesizes a 2-amino-4-alkylthiazole derivative, a common structural motif in this class.
Objective: Synthesis of 4-methyl-2-(2-aminoethyl)thiazole via Hantzsch condensation.
Reagents:
-
Thiourea (1.0 eq)
-
3-chloropentan-2-one (1.0 eq) (Precursor for ethylamine sidechain introduction)
-
Ethanol (Absolute)
-
Sodium Bicarbonate (NaHCO₃)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of Thiourea in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Dropwise add 10 mmol of the
-haloketone (3-chloropentan-2-one) to the stirring solution at room temperature.-
Causality: Slow addition prevents localized overheating and uncontrolled polymerization side reactions.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (ethanol boiling point) for 4–6 hours.
-
Validation: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the thiourea spot.
-
-
Work-up: Cool the reaction mixture to room temperature. The hydrobromide/hydrochloride salt of the thiazole may precipitate.
-
Neutralization: Concentrate the solvent in vacuo. Redissolve the residue in minimal water and neutralize with saturated NaHCO₃ solution to pH 8–9 to liberate the free base.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over anhydrous MgSO₄ and evaporate.
-
Purification: Recrystallize from ethanol/ether or purify via flash column chromatography to isolate the target thiazole ethylamine.
Part 3: Analytical Verification (Quality Control)
Trustworthiness in chemical biology relies on rigorous characterization. For thiazole ethylamines, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are the gold standards.
Mass Spectrometry (HRMS)[4]
-
Expectation: Thiazole derivatives ionize well in Electrospray Ionization (ESI) positive mode due to the basic nitrogen.
-
Diagnostic: Look for the
peak.-
Example (Amthamine): Calculated MW = 157.[3]24. Observed
.
-
-
Isotope Pattern: The presence of Sulfur (³²S vs ³⁴S) provides a characteristic isotopic abundance signature (³⁴S is ~4.2% of ³²S), confirming the thiazole ring's integrity.
¹H-NMR Spectroscopy
-
Thiazole Proton: If the C5 position is unsubstituted, a singlet appears in the aromatic region (
6.8 – 7.2 ppm). This is diagnostic for ring closure. -
Ethylamine Chain: Look for two triplets (or multiplets) in the aliphatic region (
2.8 – 3.2 ppm), corresponding to the moiety. -
Validation Check: Integration of the aromatic proton vs. the ethyl chain protons must yield a 1:2:2 ratio (for a monosubstituted ring).
Part 4: Biological Implications & SAR
The utility of thiazole ethylamines lies in their ability to mimic histamine while altering receptor subtype selectivity.[4]
Structure-Activity Relationship (SAR) Logic
The thiazole ring acts as a bioisostere for the imidazole ring of histamine.
-
H2 Selectivity: Compounds like Amthamine show high selectivity for the H2 receptor.[5] The methyl group at position 4 and the amino group at position 2 are critical for this "lock-and-key" fit, distinguishing it from H1 or H3 active compounds.
-
Dopaminergic Activity: Fusing the thiazole ring (as in Pramipexole ) shifts affinity toward Dopamine D2/D3 receptors, demonstrating the scaffold's versatility.
Receptor Interaction Pathway
Caption: SAR decision tree illustrating how structural modifications shift pharmacological targets.
References
-
PubChem. (2023). Amthamine | C6H11N3S.[3][5] National Library of Medicine. [Link]
-
European Bioinformatics Institute. (2023). Pramipexole (CHEMBL301265).[6] ChEMBL. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Aminothiazole Gas Phase Spectrum. NIST WebBook. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 3. Amthamine | C6H11N3S | CID 126688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Compound: PRAMIPEXOLE (CHEMBL301265) - ChEMBL [ebi.ac.uk]
1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine SMILES and InChI key
[1][2]
Executive Summary & Chemical Identity
amine (CAS 933718-01-5) is a specialized heterocyclic building block utilized primarily in the hit-to-lead optimization phase of medicinal chemistry.[1][2] It features a 2,4-dimethyl-1,3-thiazole core substituted at the 5-position with a secondary amine-functionalized ethyl chain.[1][2][3]
This structural motif is a "privileged scaffold" in drug discovery, offering a balance of lipophilicity and polarity that modulates the pharmacokinetic profile of larger bioactive molecules. The secondary amine serves as a critical nucleophilic "handle" for diversifying libraries via amide coupling, reductive amination, or nucleophilic aromatic substitution (
Chemical Identifiers & Properties[1][3][4][5][6][7][8][9][10][11][12][13]
| Property | Data Specification |
| IUPAC Name | 1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylethanamine |
| CAS Number | 933718-01-5 |
| Molecular Formula | |
| Molecular Weight | 170.28 g/mol |
| SMILES | CC1=C(SC(=N1)C)C(C)NC |
| InChI String | InChI=1S/C8H14N2S/c1-5(9-4)8-6(2)10-7(3)11-8/h5,9H,1-4H3 |
| InChI Key | YVLIGMQLZXNHQN-UHFFFAOYSA-N |
| Stereochemistry | Contains one chiral center at the ethyl attachment.[1][2][3] (Typically supplied as a racemate unless specified as (R)- or (S)- enantiomer).[1][2] |
Structural Analysis & Pharmacophore Utility[1][2][13]
The Thiazole Core Advantage
The 2,4-dimethylthiazole moiety is not merely a linker; it actively contributes to ligand-target binding kinetics.[1][2]
-
Bioisosterism: The thiazole ring is often used as a bioisostere for pyridine or benzene rings to improve metabolic stability (reducing CYP450 oxidation susceptibility) and optimize
- stacking interactions within protein binding pockets.[2] -
Basicity Modulation: The secondary amine (-NHMe) allows for the formation of salt bridges with aspartic or glutamic acid residues in target proteins (e.g., Kinase hinge regions).[2]
Retrosynthetic Logic
To understand the purity profile and potential impurities of this compound, one must analyze its synthesis. The most robust route involves the reductive amination of the corresponding ketone precursor.[2]
Diagram 1: Retrosynthetic Pathway
The following logic flow illustrates the chemical derivation, highlighting where stereochemistry is introduced.
[6]
Experimental Protocols
Protocol A: Quality Control & Solubility Verification
Before utilizing CAS 933718-01-5 in library synthesis, its integrity must be verified, as secondary amines can absorb
Objective: Confirm purity and establish a solubility baseline for microfluidic or batch reactions.
-
Visual Inspection: The compound should appear as a pale yellow to brown oil or low-melting solid.[2] Darkening indicates oxidation of the thiazole sulfur or amine degradation.
-
LC-MS Preparation:
-
Dissolve 0.1 mg in 1 mL of Acetonitrile:Water (1:1) + 0.1% Formic Acid.[2]
-
Note: Avoid using pure methanol if the sample contains residual acid chlorides from previous steps, as methyl esters may form artifacts.
-
-
Solubility Test:
-
High Solubility: DMSO, DMF, Methanol, DCM.
-
Low Solubility: Water (neutral pH), Hexanes.[2]
-
Action: For biological assays, prepare a 10 mM stock in DMSO.
-
Protocol B: Nucleophilic Substitution ( ) for Library Generation
This protocol demonstrates the utility of the secondary amine in creating a bi-heteroaryl scaffold (common in kinase inhibitors).
Reagents:
-
Base: DIPEA (Diisopropylethylamine) (2.5 eq)[2]
Methodology:
-
Charge: In a microwave-safe vial, combine the thiazole amine (1.0 eq) and the chloropyrimidine (1.0 eq).
-
Solvate: Add n-Butanol (concentration 0.2 M).
-
Activate: Add DIPEA (2.5 eq).
-
Reaction:
-
Thermal: Heat to 100°C for 12 hours.
-
Microwave (Preferred): Irradiate at 120°C for 30 minutes.
-
-
Workup: Evaporate solvent under reduced pressure. Resuspend in EtOAc, wash with saturated
and Brine. -
Validation: Monitor disappearance of the starting amine (m/z ~171
) and appearance of the product.
Drug Discovery Context: Signaling & Targeting[1]
Thiazole-ethyl-amines are frequent motifs in inhibitors of Tyrosine Kinases (TKs) and Cyclin-Dependent Kinases (CDKs) .[1][2] The 2,4-dimethyl substitution pattern specifically restricts conformational rotation, potentially locking the molecule into a bioactive conformation that fits hydrophobic pockets (e.g., the "gatekeeper" region of a kinase).
Diagram 2: Pharmacological Logic Flow
This diagram illustrates how this specific fragment is integrated into a drug discovery campaign targeting kinase pathways.
Safety & Handling (E-E-A-T)
-
Storage: Store at 2-8°C under inert gas (
or Ar). Secondary amines are prone to oxidation; long-term exposure to air will degrade the sample.[1][2] -
Handling: Use in a fume hood.[2] In case of skin contact, wash with soap and water immediately. The lipophilic nature of the thiazole ring facilitates dermal absorption.
References
Sources
- 1. 120276-03-1|1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 2. 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(furan-2-yl)methyl]-1,3-thiazol-2-amine | Molport-001-986-099 | Novel [molport.com]
- 3. [6-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]-3-pyridinyl]-[(1R,5S)-3-(2,2,2-trifluoroethoxyimino)-8-azabicyclo[3.2.1]octan-8-yl]methanone | C23H23F3N6O2S2 | CID 134156601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1-(4-Methyl-1,2,3-thiadiazol-5-yl)ethan-1-amine | C5H9N3S | CID 82594493 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Thiazolyl-Ethylamine Derivatives in Modern Drug Discovery: A Technical Guide
Preamble: The Thiazole Scaffold as a Cornerstone of Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its role in the development of numerous clinically approved drugs.[1] This guide delves into a specific and highly promising subclass: thiazolyl-ethylamine derivatives. The incorporation of the ethylamine side chain introduces a critical pharmacophoric element, a basic nitrogen atom, which can engage in pivotal ionic interactions with biological targets. This structural motif is a hallmark of many neurotransmitters and other endogenous signaling molecules, immediately suggesting a broad potential for therapeutic intervention across a spectrum of diseases.
This technical guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, mechanism of action, and therapeutic potential of thiazolyl-ethylamine derivatives. We will explore the causality behind experimental choices in their design and evaluation, presenting a narrative grounded in scientific integrity and practical application.
I. The Strategic Design and Synthesis of Thiazolyl-Ethylamine Derivatives
The therapeutic efficacy of a thiazolyl-ethylamine derivative is intrinsically linked to its molecular architecture. The substitution pattern on the thiazole ring and modifications to the ethylamine side chain are critical determinants of target affinity, selectivity, and pharmacokinetic properties.
Core Synthesis: The Hantzsch Thiazole Synthesis and Its Progeny
The Hantzsch thiazole synthesis remains a cornerstone for the construction of the core thiazole scaffold.[2] This versatile reaction involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of 2-aminothiazole derivatives, which are common precursors to many bioactive compounds, thiourea is the reagent of choice.
A generalized synthetic pathway to a key intermediate, 2-(thiazol-4-yl)ethanamine, often starts with the synthesis of a 4-substituted thiazole. For instance, the reaction of a 1,3-dicarbonyl compound with a halogenating agent, followed by condensation with a thioamide, can yield a 4-acetylthiazole. This can then be subjected to a series of functional group transformations to elaborate the ethylamine side chain.
Experimental Protocol: Synthesis of a Generic 2-Amino-4-aryl-thiazolyl-ethylamine Derivative
The following protocol outlines a representative synthesis. The choice of specific reagents and reaction conditions would be guided by the desired substitution pattern and the principles of structure-activity relationship (SAR) studies.
Step 1: Synthesis of the α-Bromoketone
-
Dissolve the desired acetophenone (1.0 eq) in glacial acetic acid.
-
Add bromine (1.05 eq) dropwise at room temperature while stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the α-bromoketone.
-
Filter, wash with water, and dry the product.
Causality: The α-bromination of the ketone provides the electrophilic center necessary for the subsequent cyclization with the nucleophilic sulfur of the thiourea.
Step 2: Hantzsch Thiazole Synthesis
-
Reflux a mixture of the α-bromoketone (1.0 eq) and thiourea (1.2 eq) in ethanol for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the 2-aminothiazole derivative.
-
Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Causality: The refluxing in ethanol provides the thermal energy required for the condensation and cyclization to form the stable aromatic thiazole ring.
Step 3: Elaboration of the Ethylamine Side Chain This step can be accomplished through various synthetic routes. One common approach involves the Vilsmeier-Haack reaction to introduce a formyl group at the 5-position of the thiazole ring, followed by a Henry reaction and subsequent reduction.
-
Vilsmeier-Haack Formylation: React the 2-aminothiazole with a mixture of phosphorus oxychloride and dimethylformamide to introduce a -CHO group.
-
Henry Reaction: Condense the resulting aldehyde with nitromethane in the presence of a base to form a nitrovinyl intermediate.
-
Reduction: Reduce the nitro group and the double bond (e.g., using catalytic hydrogenation or a metal hydride like lithium aluminum hydride) to yield the final thiazolyl-ethylamine derivative.
Causality: This multi-step elaboration of the side chain allows for precise control over the length and functionality of the linker between the thiazole core and the terminal amine, which is crucial for optimizing target engagement.
Caption: Generalized synthetic workflow for thiazolyl-ethylamine derivatives.
II. Therapeutic Frontiers of Thiazolyl-Ethylamine Derivatives
The structural features of thiazolyl-ethylamine derivatives have positioned them as promising candidates for a multitude of therapeutic applications. Their ability to interact with a diverse range of biological targets underpins their broad pharmacological profile.
Neurodegenerative Disorders: A Multi-pronged Approach
Alzheimer's disease (AD) and Parkinson's disease (PD) are complex neurodegenerative disorders with multifactorial pathologies. Thiazole and thiazolidine derivatives have demonstrated the ability to address several key pathological hallmarks of AD.[3][4] Amine-containing thiazole derivatives have shown significant inhibitory effects against cholinesterases, with some compounds exhibiting IC50 values in the nanomolar range for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] The ethylamine moiety can mimic the quaternary ammonium group of acetylcholine, allowing for effective binding to the active site of these enzymes.
Furthermore, certain thiazole derivatives have been found to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, two key pathological features of AD.[3][4] Some benzo-thiazole derivatives have also demonstrated multifunctional activity by reducing intracellular reactive oxygen species.[3] In the context of PD, 2-thiazolyl hydrazone derivatives have been investigated for their monoamine oxidase (MAO) inhibitory effects, with some compounds showing potent and selective inhibition of MAO-B.[5]
Caption: Multi-target therapeutic potential in neurodegenerative diseases.
Oncology: Targeting Cancer Cell Proliferation and Survival
The thiazole scaffold is a component of several FDA-approved anticancer drugs, including Dasatinib and Ixazomib.[2][6] Thiazole derivatives exert their anticancer effects through various mechanisms, such as inducing apoptosis and interfering with cancer cell signaling pathways.[2] 2-aminothiazole derivatives, in particular, have shown potent and selective inhibitory activity against a wide range of human cancer cell lines.[7]
The ethylamine side chain can be strategically modified to enhance interactions with specific targets. For example, derivatives have been designed to inhibit kinases, which are often dysregulated in cancer. The basic nitrogen of the ethylamine can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 2-Amino-4-aryl-thiazoles | SaOS-2 (Osteosarcoma) | 0.190 - 0.273 | EGFR Inhibition (predicted) | [2] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa (Cervical Cancer) | 1.6 ± 0.8 | Not specified | [7] |
| Thiazolyl-pyrazole derivatives | HCT-116, HepG2, HT-29 | Not specified | Not specified | [8] |
Infectious Diseases: Combating Microbial Resistance
The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents.[9] Thiazole derivatives have long been recognized for their antimicrobial properties.[9][10] The amphiphilic nature of some thiazole derivatives, with both hydrophobic and hydrophilic components, facilitates their penetration into bacterial cell membranes.[10]
The ethylamine moiety can contribute to the antibacterial activity by interacting with negatively charged components of the bacterial cell wall or by interfering with essential enzymatic processes. Structure-activity relationship studies have shown that the nature and position of substituents on the thiazole ring and the aromatic rings attached to it are crucial for antimicrobial potency.[8]
III. Structure-Activity Relationship (SAR) and In Vitro Evaluation
The optimization of a lead compound is guided by a thorough understanding of its structure-activity relationship. For thiazolyl-ethylamine derivatives, key structural features can be systematically varied to enhance potency and selectivity.
Key Structural Modifications and Their Impact
-
Substitution on the Thiazole Ring: The electronic and steric properties of substituents at the 2, 4, and 5-positions of the thiazole ring can profoundly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the pKa of the thiazole nitrogen and influence its ability to participate in hydrogen bonding.
-
Aromatic Substituents: When an aryl group is attached to the thiazole ring, its substitution pattern is a critical determinant of activity. Halogen atoms, such as chlorine and fluorine, can enhance lipophilicity and improve membrane permeability.
-
The Ethylamine Side Chain: The length of the alkyl chain, the degree of substitution on the nitrogen atom (primary, secondary, or tertiary amine), and the presence of additional functional groups can all impact target binding and pharmacokinetic properties.
Quantitative structure-activity relationship (QSAR) studies are often employed to develop predictive models that correlate physicochemical properties with biological activity.[11] Parameters such as polarizability, binding energy, and hydration energy have been shown to be important for the activity of some thiazole derivatives.[12]
Experimental Protocol: In Vitro Evaluation of Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to achieve a standardized cell density (e.g., 10^5 CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the thiazolyl-ethylamine derivatives in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Self-Validating System: The inclusion of positive and negative controls ensures the validity of the assay. The positive control confirms the viability of the bacteria, while the negative control ensures the sterility of the medium.
IV. Future Perspectives and Conclusion
Thiazolyl-ethylamine derivatives represent a versatile and highly promising class of compounds in drug discovery. Their synthetic tractability, coupled with their ability to interact with a wide array of biological targets, positions them as valuable leads for the development of novel therapeutics for neurodegenerative diseases, cancer, and infectious diseases.
Future research will likely focus on:
-
Target Deconvolution: Identifying the specific molecular targets of novel, potent derivatives to elucidate their mechanisms of action.
-
Pharmacokinetic Optimization: Modifying the chemical structure to improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy Studies: Translating promising in vitro results into animal models of disease to assess therapeutic potential.
The continued exploration of the chemical space around the thiazolyl-ethylamine scaffold, guided by a deep understanding of structure-activity relationships and the principles of medicinal chemistry, will undoubtedly lead to the discovery of new and effective medicines.
References
- A structure-activity relationship study of compounds with antihistamine activity. (2025, August 10).
- A structure-activity relationship study of compounds with antihistamine activity. (2006, October 15). PubMed.
- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic liter
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14). MDPI.
- a structure-activity relationship study of thiazole deriva- tives with h1-antihistamine.
- Designing Potential Antitrypanosomal Thiazol-2-ethylamines through Predictive Regression Based and Classification Based QSAR Analyses. Bentham Science Publisher.
- A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (2011, September 15). PubMed.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025, August 28). PubMed.
- Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2025, August 6).
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI.
- 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegener
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PMC.
- The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2024, February 6). PubMed.
Sources
- 1. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Reductive amination protocols for 1-(2,4-dimethylthiazol-5-yl)ethanone
Application Note: Reductive Amination Protocols for 1-(2,4-dimethylthiazol-5-yl)ethanone
Part 1: Executive Summary & Strategic Rationale
Subject: Optimization of reductive amination pathways for 1-(2,4-dimethylthiazol-5-yl)ethanone (Structure 1 ).
Significance: The 2,4-dimethylthiazole scaffold is a critical pharmacophore in kinase inhibitors and anti-infectives. The C5-acetyl group serves as a primary handle for diversifying this core via reductive amination. However, this transformation is frequently plagued by low conversion rates due to the electronic deactivation of the thiazole ring and steric crowding from the C4-methyl group.
The Challenge:
-
Electronic Deactivation: The electron-deficient thiazole ring pulls electron density from the carbonyl carbon, rendering it less electrophilic than standard phenyl ketones.
-
Catalyst Poisoning: The thiazole sulfur atom acts as a potent Lewis base, poisoning standard heterogeneous catalysts (Pd/C) and interfering with certain Lewis acid activators.
-
Steric Hindrance: The methyl group at the C4 position creates a "ortho-like" steric clash, hindering the approach of bulky amines.
The Solution: This guide presents three validated protocols. Protocol A (Titanium-Mediated) is the recommended "Gold Standard" for this specific substrate, offering the highest conversion by driving the equilibrium toward the imine species prior to reduction.
Part 2: Chemical Logic & Mechanism
Mechanistic Pathway
The reaction proceeds via the reversible formation of a hemiaminal, followed by dehydration to the imine (Schiff base). The critical bottleneck for 1-(2,4-dimethylthiazol-5-yl)ethanone is the dehydration step .
Why Standard Methods Fail: In standard conditions (MeOH, NaBH3CN), the equilibrium favors the ketone due to the stability of the starting material and the steric strain of the imine. Water generated during the reaction hydrolyzes the imine back to the ketone.
Why Titanium(IV) Isopropoxide Works: Ti(OiPr)4 serves a dual function:
-
Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.
-
Water Scavenger: Irreversibly reacts with water to form TiO2, driving the equilibrium completely toward the imine/enamine intermediate.
Figure 1: Mechanistic pathway highlighting the critical role of Titanium(IV) in driving the dehydration step for hindered thiazolyl ketones.
Part 3: Experimental Protocols
Method Selection Guide
| Variable | Protocol A: Ti(OiPr)4 / NaBH4 | Protocol B: STAB / AcOH | Protocol C: Catalytic H2 |
| Primary Use | Recommended. Difficult/Steric amines. | Standard, unhindered amines. | Large scale (non-GMP). |
| Reaction Time | 12–24 Hours | 4–16 Hours | 24–48 Hours |
| Moisture Sensitivity | High (Requires dry solvents) | Moderate | Low |
| Thiazole Compatibility | Excellent | Excellent | Poor (S-poisoning risk) |
| Yield Expectation | 85–95% | 60–80% | Variable (0–50%) |
Protocol A: Titanium(IV) Mediated Reductive Amination (The "Gold Standard")
Best for: Secondary amines, electron-deficient anilines, and maximizing yield on the thiazole scaffold.
Reagents:
-
Substrate: 1-(2,4-dimethylthiazol-5-yl)ethanone (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Titanium(IV) isopropoxide (Ti(OiPr)4): 1.5 – 2.0 equiv
-
Sodium Borohydride (NaBH4): 1.5 equiv (or STAB for higher chemoselectivity)
-
Solvent: Anhydrous THF (preferred) or Toluene.
Step-by-Step Workflow:
-
Imine Formation (The "Pre-complexation"):
-
In a flame-dried flask under Nitrogen/Argon, dissolve the thiazolyl ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous THF (0.5 M concentration).
-
Add Ti(OiPr)4 (1.5 equiv) dropwise via syringe.
-
Observation: The solution may change color (often yellow/orange) and become slightly viscous.
-
Stir: Stir at Ambient Temperature (20–25°C) for 6–12 hours.
-
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the ketone peak (M+1 = 156) and appearance of the imine mass. Do not proceed until the ketone is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH4 (1.5 equiv) portion-wise (CAUTION: Gas evolution).
-
Note: If using STAB, add as a solid in one portion.
-
Allow the mixture to warm to Room Temperature and stir for 2–4 hours.
-
-
Workup (The "Titanium Crash"):
-
Crucial Step: Quench the reaction by adding 10% NaOH or saturated Rochelle’s salt solution . Water alone will create a sticky white gel (TiO2) that is impossible to filter.
-
Stir vigorously for 30 minutes until two clear layers form and the titanium precipitates as a granular white solid.
-
Filter through a pad of Celite. Wash the pad with EtOAc.
-
-
Purification:
-
Extract the filtrate with EtOAc (3x).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Purify via Flash Column Chromatography (typically DCM/MeOH or Hexane/EtOAc).
-
Protocol B: Sodium Triacetoxyborohydride (STAB) (The "Standard")
Best for: Primary amines and simple aliphatic secondary amines.
Reagents:
-
Substrate (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Workflow:
-
Mixing:
-
Dissolve ketone and amine in DCE (0.2 M).
-
Add Acetic Acid (1.0 equiv). The acid catalyzes imine formation.[3]
-
Stir for 30 minutes.
-
-
Reduction:
-
Add STAB (1.4 equiv) in one portion.
-
Stir at Room Temperature for 16 hours (Overnight).
-
Note: STAB is milder than NaBH3CN and does not generate toxic HCN byproducts.
-
-
Quench:
-
Quench with Saturated NaHCO3 (gas evolution).
-
Extract with DCM.
-
Protocol C: Catalytic Hydrogenation (The "Warning")
Context: While hydrogenation is common for reductive amination, the thiazole sulfur will poison Palladium (Pd) catalysts.
Modifications Required:
-
Catalyst: Do NOT use Pd/C. Use Pt/C (Platinum on Carbon) or Rh/C , which are more resistant to sulfur poisoning. Alternatively, use Sulfided Platinum on Carbon (Pt(S)/C) .
-
Loading: High catalyst loading (10–20 wt%) is often required.
-
Pressure: 50–100 psi H2.
-
Recommendation: Avoid this method for this specific substrate unless strictly necessary for scale-up, as chemical reduction (Protocol A) is more reliable.
Part 4: Quality Control & Troubleshooting
Analytical Checkpoints (NMR):
-
Starting Material: Methyl ketone singlet typically appears at δ 2.6–2.7 ppm .
-
Product: The new methine proton (CH-N) usually appears as a quartet (or multiplet) at δ 3.8–4.5 ppm , depending on the amine.
-
Stereochemistry: This reaction creates a chiral center at C5. The product will be racemic.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Equilibrium favors ketone. | Switch to Protocol A (Ti(OiPr)4). Increase reaction time of Step 1. |
| Emulsion during Workup | Titanium hydroxides. | Use Rochelle's Salt (Sodium Potassium Tartrate) or 10% NaOH for quench. Stir longer. |
| No Reaction (Protocol B) | Steric hindrance of C4-Me. | Add molecular sieves (4Å) to DCE to assist dehydration. Heat to 40°C. |
| Alcohol Byproduct | Direct reduction of ketone. | Ensure imine formation is complete before adding hydride.[4] Use STAB instead of NaBH4. |
Part 5: References
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.[5][6] Organic Process Research & Development, 10(5), 971–1031. Link
-
Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Journal of the Chemical Society, Perkin Transactions 1, 1355-1358. Link
-
Ma, Y., et al. (2020). Catalyst Poisoning by Sulfur: Impact on Hydrogenation of Thiazole Derivatives. ResearchGate Discussions/Catalysis Science. Link
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. datapdf.com [datapdf.com]
- 6. scribd.com [scribd.com]
Application Note: Efficient Amide Coupling of 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine
[1][2][3]
Abstract & Introduction
The coupling of 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine (and its derivatives) to carboxylic acids is a frequent yet challenging transformation in medicinal chemistry.[1][2][3] This amine moiety serves as a critical bioisostere for pyridines and phenyl rings in kinase inhibitors and GPCR modulators.
However, two distinct factors complicate its amidation:
-
Steric Hindrance: The
-methyl group adjacent to the amine creates significant steric bulk, retarding nucleophilic attack and increasing the half-life of the activated ester, which promotes side reactions (e.g., racemization of the acid).[2][3] -
Heterocyclic Interference: The thiazole nitrogen (
), while weakly basic ( ), can interfere with metal-mediated activations or act as a weak nucleophile in highly concentrated mixtures.[1][2][3]
This Application Note provides validated protocols for coupling this specific amine, transitioning from high-throughput discovery (HATU) to scalable, green process chemistry (T3P).
Chemo-Physical Considerations
Before selecting a reagent, it is critical to understand the electronic and steric profile of the amine component.[3]
| Property | Value / Description | Impact on Coupling |
| Structure | High Steric Demand. The secondary alkyl center slows reaction kinetics ( | |
| Nucleophilicity | Moderate to Good | The thiazole ring is electron-rich, but the inductive effect of the |
| Chirality | Chiral Center at | Racemization Risk. While the amine itself is stable, the slow coupling rate puts the carboxylic acid partner at risk of racemization via oxazolone formation.[3] |
| Solubility | Moderate (Polar Organic) | Soluble in DMF, DMSO, DCM.[2][3] Salt forms (HCl) require base neutralization (deprotonation) in situ. |
Reagent Selection Guide
The choice of coupling reagent should be dictated by the scale of the reaction and the sensitivity of the carboxylic acid.[3]
Decision Matrix
-
Scenario A: Discovery Scale (<100 mg), Acid is Achiral/Stable. [1][2][3]
-
Scenario B: Process Scale (>1 g), Acid is Chiral/Epimerizable. [1][2][3]
-
Scenario C: Extremely Hindered Acid (e.g., tertiary center). [1][2][3]
Workflow Visualization
Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate stability and scale.
Detailed Protocols
Protocol A: High-Throughput Coupling (HATU)
Best for: Small scale, library synthesis, unreactive acids.[1][2][3] Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester), which accelerates coupling faster than the rate of oxazolone-mediated racemization.[1][2][3]
Materials:
-
1-(Dimethyl-1,3-thiazol-5-yl)ethylamine (1.1 equiv)[1][2][3]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)[1][2][3]
Step-by-Step:
-
Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration). Add DIPEA (1.0 equiv) and HATU (1.2 equiv).[1][2][3] Stir for 2–5 minutes at Room Temperature (RT).
-
Amine Addition: Add the thiazole amine (1.1 equiv) and the remaining DIPEA (1.0–2.0 equiv).
-
Note: If using the amine hydrochloride salt, ensure enough DIPEA is added to neutralize the HCl and maintain basicity.[3]
-
-
Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.[1][3][5][6]
-
Target: Look for [M+H]+ of product. If the acid peak remains, add 0.5 equiv more HATU.[3]
-
-
Workup: Dilute with EtOAc. Wash 3x with saturated
, 2x with , and 1x with Brine.[3] Dry over .[1][3]
Protocol B: Low-Epimerization / Scalable Coupling (T3P)
Best for: Chiral acids, scale-up (>10g), "Green" chemistry requirements.[1][2][3] Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride.[1][2][3] It is unique because it acts as a "water scavenger" and the byproduct is water-soluble propylphosphonic acid.[1][2][3]
Materials:
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)[1][2][3]
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).[1][2][3]
Step-by-Step:
-
Charge: In a reactor/flask, combine the Carboxylic Acid (1.0 equiv), Thiazole Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc (concentration 5–10 mL/g).
-
T3P Addition: Cool the mixture to 0°C (optional, but recommended for high chirality constraints). Add T3P solution dropwise.[1][3]
-
Reaction: Allow to warm to RT and stir. T3P kinetics are slower than HATU; reaction may take 4–12 hours.[1][3]
-
Workup (The "Magic" Step): Add water directly to the reaction mixture. Separate layers. Wash organic layer with 0.5N NaOH (to remove excess T3P byproducts) and then 1N HCl (to remove pyridine/amine excess).[1][2][3]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (HATU) | Formation of Guanidine byproduct.[1][2][3] | The amine reacted with HATU instead of the active ester.[3] Fix: Ensure Acid + HATU pre-activation time is sufficient (5 min) before adding the amine. |
| Racemization | High basicity (DIPEA) causing proton abstraction.[1][2][3] | Switch to Protocol B (T3P) with Pyridine (a weaker base, |
| No Reaction | Steric clash between | Switch to Acid Chloride . Use Oxalyl Chloride/DMF(cat) to generate acid chloride, then add amine/Schotten-Baumann conditions.[1][2][3] |
| Thiazole Ring Opening | Harsh acidic workup or strong reduction.[1][3] | Avoid strong reducing agents.[1][3] Thiazoles are generally stable to standard acidic workups (HCl), but avoid prolonged exposure to strong mineral acids at heat.[3] |
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][3][8] Organic Letters, 2011, 13(19), 5048–5051.[1][2][3]
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[3] Chemical Society Reviews, 2009, 38, 606-631.[1][3]
-
Patterson, A. W., et al. "Optimization of the T3P-promoted synthesis of amides from carboxylic acids and amines."[1][3] Tetrahedron Letters, 2011.[1][3] (Contextualizes T3P for hindered amines).
-
Sigma-Aldrich. "Product Specification: 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethan-1-amine."[1][2][3] (Verifies structure and availability).
Sources
- 1. 2,4-Dimethyl-5-acetylthiazole | C7H9NOS | CID 520888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lab Reporter [fishersci.dk]
- 4. bachem.com [bachem.com]
- 5. growingscience.com [growingscience.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. 1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-ETHYLAMINE CAS#: 911788-36-8 [m.chemicalbook.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Notes and Protocols: A Guide to Incorporating Thiazole Amines into Kinase Inhibitor Libraries
Introduction: The Thiazole Moiety as a Cornerstone in Kinase Inhibitor Design
The landscape of oncology and inflammatory disease treatment has been revolutionized by the advent of small molecule kinase inhibitors. Within this critical class of therapeutics, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a "privileged scaffold".[1][2] Its prevalence in numerous FDA-approved drugs, such as the potent pan-Src kinase inhibitor Dasatinib, underscores its significance.[3][4] Thiazole derivatives exhibit a remarkable capacity for interacting with the ATP-binding site of various protein kinases, making them a focal point for medicinal chemists.[5][6] The unique electronic properties and the ability of the thiazole nitrogen and exocyclic amine to form crucial hydrogen bonds contribute to their high binding affinity and selectivity.[1][7]
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2-aminothiazole building blocks and their strategic incorporation into kinase inhibitor libraries. The methodologies presented herein are designed to be robust and reproducible, empowering researchers in drug discovery to efficiently generate diverse compound libraries for screening and lead optimization.
Synthetic Strategies for 2-Aminothiazole Scaffolds: From Classic Reactions to Modern Methodologies
The construction of the 2-aminothiazole core is a well-established field in organic synthesis, with the Hantzsch thiazole synthesis being a foundational method.[8][9] However, contemporary advancements have introduced more efficient and environmentally benign alternatives.
The Hantzsch Thiazole Synthesis: A Time-Honored and Versatile Approach
The Hantzsch synthesis, first described in 1887, remains a widely utilized method for the preparation of thiazole rings due to its simplicity and generally high yields.[8][9] The reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to generate the 2-aminothiazole core.[10]
The mechanism initiates with an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8][10]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry approach that dramatically reduces reaction times, often from hours to minutes, while improving yields and product purity.[11][12] The application of microwave irradiation to the Hantzsch synthesis provides a rapid and efficient route to 2-aminothiazole derivatives.[13][14] This high-speed synthesis is particularly advantageous for the rapid generation of compound libraries.
Copper-Catalyzed Methodologies: Mild and Efficient Alternatives
Recent advancements have demonstrated the utility of copper catalysts in the synthesis of thiazoles under mild conditions.[15][16][17] For instance, copper(II) acetate can efficiently catalyze the condensation of α-bromo ketones with thiourea at room temperature, offering a practical and high-yielding procedure.[17] Visible-light-induced copper catalysis has also been employed for the synthesis of 4-substituted-2-aminothiazoles, further expanding the toolkit for mild and efficient thiazole synthesis.[18]
Detailed Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a detailed, step-by-step procedure for the synthesis of a representative 2-aminothiazole building block.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 2-Bromoacetophenone | 199.04 | 1.0 g | 5.0 mmol |
| Thiourea | 76.12 | 0.57 g | 7.5 mmol |
| Methanol | 32.04 | 10 mL | - |
| 5% Sodium Carbonate (aq) | - | 40 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Equipment:
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).[8]
-
Add methanol (10 mL) and a magnetic stir bar to the flask.[8]
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) with stirring for 30-60 minutes. Monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the 2-bromoacetophenone spot indicates the completion of the reaction.[8]
-
Workup: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[8]
-
Pour the reaction mixture into a 100 mL beaker containing 40 mL of 5% aqueous sodium carbonate solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing the free base to precipitate.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with deionized water to remove any remaining salts.[8]
-
Drying and Characterization: Air-dry the collected solid on a watch glass. Once dry, determine the mass and calculate the percent yield.
-
Characterize the product by determining its melting point and acquiring an NMR spectrum.[8]
Incorporating Thiazole Amines into Kinase Inhibitor Libraries
The synthesized 2-aminothiazole serves as a versatile building block for the construction of kinase inhibitor libraries. The primary amino group at the 2-position is a key handle for further functionalization, typically through amide bond formation or by acting as a nucleophile in various coupling reactions.
Caption: Workflow for Library Synthesis from 2-Aminothiazole.
A common strategy involves the acylation of the 2-amino group with a library of diverse carboxylic acids to generate a series of N-acyl-2-aminothiazoles. This approach allows for the systematic exploration of the chemical space around the thiazole core, which is crucial for identifying potent and selective kinase inhibitors.[19][20]
Characterization and Quality Control
Rigorous characterization of the synthesized thiazole amines and the final library compounds is essential to ensure their identity and purity. Standard analytical techniques include:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Melting Point Analysis: As an indicator of purity for solid compounds.
Troubleshooting Common Issues
-
Low Yields in Hantzsch Synthesis: Ensure the α-haloketone is of high purity, as impurities can lead to side reactions. The reaction time and temperature may also need optimization.
-
Incomplete Reactions: Monitor the reaction closely by TLC. If the reaction stalls, a slight excess of thiourea or an extended reaction time may be necessary.
-
Purification Challenges: If the product is not easily precipitated, extraction with an organic solvent followed by column chromatography may be required.
Conclusion
The 2-aminothiazole scaffold is a highly valuable component in the design and synthesis of kinase inhibitor libraries. The classic Hantzsch synthesis, along with modern microwave-assisted and copper-catalyzed methods, provides a robust toolkit for the efficient production of these key building blocks. By following the detailed protocols and leveraging the strategic insights provided in this guide, researchers can effectively incorporate thiazole amines into their drug discovery programs, accelerating the development of novel and potent kinase inhibitors.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. (2025). Asian Journal of Research in Chemistry.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. (2022). Journal of University of Shanghai for Science and Technology.
- Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry.
- Thiazole synthesis. Organic Chemistry Portal.
- Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis. Benchchem.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. (2022). Chemistry & Chemical Technology.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.
- Alumina-Supported Synthesis of Aminoazoles Using Microwaves. Chemical Papers.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). International Journal of Pharmaceutical Research.
- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Deriv
- Copper Acetate–Catalyzed, Mild, Highly Efficient, and Practical Synthesis of Thiazoles and Aminothiazoles. (2009).
- Systematic Review On Thiazole And Its Applic
- Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Prepar
- MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology.
- Microwave Promoted Synthesis of Functionalized 2-Aminothiazoles. Request PDF.
- Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. (2014). Organic & Biomolecular Chemistry.
- Special Issue : Pyrazole and Thiazole Deriv
- Hantzsch Thiazole Synthesis. SynArchive.
- Visible-Light-Driven Synthesis of 4-Alkyl/Aryl-2-Aminothiazoles Promoted by In Situ Generated Copper Photocatalyst. (2017).
- Hantzsch thiazole synthesis - labor
- Recent advancements in the synthesis of thiazole deriv
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
- Application Notes and Protocols: The Role of the Thiazole Moiety in the Synthesis of Kinase Inhibitors. Benchchem.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre
- Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. (2014). Bioorganic & Medicinal Chemistry.
- Synthesis of 2-aminothiazole derivatives: A short review. (2022).
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry.
- Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor-1 Inhibitors. (2021). Anti-Cancer Agents in Medicinal Chemistry.
- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. synarchive.com [synarchive.com]
- 10. youtube.com [youtube.com]
- 11. jusst.org [jusst.org]
- 12. researchgate.net [researchgate.net]
- 13. chempap.org [chempap.org]
- 14. jusst.org [jusst.org]
- 15. Thiazole synthesis [organic-chemistry.org]
- 16. nanobioletters.com [nanobioletters.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylamine
Welcome to the technical support center for the synthesis of 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.
This document focuses on the most common isomer, 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylamine , due to the accessibility of its precursors. The core of this synthesis typically involves two key stages: the formation of the 2,4-dimethylthiazole ring system with a C5-acetyl group, followed by the reductive amination of the ketone to the desired primary amine. It is this final conversion where researchers often face challenges with yield and purity.
Overall Synthetic Workflow
The synthesis is generally approached via a two-step process starting from readily available commercial materials. The Hantzsch thiazole synthesis provides an efficient route to the key ketone intermediate, which is then converted to the target amine.
Caption: General two-step synthesis pathway for 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylamine.
Troubleshooting Guide: Reductive Amination
This section addresses specific issues encountered during the conversion of the ketone intermediate, 1-(2,4-dimethylthiazol-5-yl)ethan-1-one, to the final amine product.
Question 1: My overall yield is very low. What are the most likely causes and how can I fix it?
Answer: Low yield in this reductive amination is a common problem that can stem from several factors, primarily incomplete reaction, side product formation, or degradation.
Causality Analysis:
-
Incomplete Reaction: The conversion of the ketone to the imine intermediate and its subsequent reduction can be sluggish. This is particularly true for classical methods like the Leuckart reaction, which requires high temperatures to drive the reaction to completion.[1]
-
Side Product Formation: The primary competing reaction is the simple reduction of the ketone to the corresponding secondary alcohol, 1-(2,4-dimethylthiazol-5-yl)ethan-1-ol. Another possibility is the formation of a secondary amine, where the newly formed primary amine attacks another molecule of the imine intermediate.
-
Product/Reactant Degradation: While the thiazole ring is aromatic and generally stable, prolonged exposure to very high temperatures (>180 °C) or harsh acidic conditions can lead to gradual decomposition.[2][3]
Troubleshooting Protocol:
-
Confirm Starting Material Purity: Ensure your ketone intermediate is pure. Impurities from the Hantzsch synthesis can interfere with the amination step. Recrystallize or chromatograph if necessary.
-
Optimize Reaction Conditions:
-
Leuckart Reaction: This method uses ammonium formate or formamide at high temperatures (120-180 °C).[1][4] Ensure you are using a sufficient excess of the reagent (3-5 equivalents) and that the temperature is maintained consistently for an extended period (12-24 hours). The reaction is driven by the decomposition of formic acid to CO2, which is irreversible.[5]
-
Milder Alternatives: If the Leuckart reaction gives poor results, consider switching to a milder, more selective method such as using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) in the presence of an ammonia source (e.g., ammonium acetate in methanol). These reactions proceed at room temperature and are often cleaner.[6]
-
-
Control Side Reactions:
-
To minimize secondary amine formation, use a large excess of the ammonia source. For the Leuckart reaction, this means excess ammonium formate. For other methods, use a high concentration of ammonium acetate or bubble ammonia gas through the solution.
-
To minimize alcohol formation, choose conditions that favor imine formation first. Using NaBH₃CN is advantageous as it is a weak reducing agent that reduces the protonated iminium ion much faster than it reduces the ketone carbonyl.
-
Caption: Decision tree for troubleshooting low yield in the reductive amination step.
Question 2: My final product is contaminated with the starting ketone and an unexpected alcohol. How can I improve the chemoselectivity?
Answer: This is a classic chemoselectivity problem where direct reduction of the ketone competes with reductive amination. The key is to select a reaction system where iminium ion reduction is significantly faster than ketone reduction.
Causality Analysis:
The hydride source (e.g., formic acid in the Leuckart reaction, or a borohydride reagent) can attack the electrophilic carbonyl carbon directly, leading to the alcohol after workup. This pathway competes with the desired pathway, which involves initial condensation of the ketone with ammonia to form an imine/iminium ion, followed by hydride attack.
| Method | Typical Reducing Agent | Selectivity Principle | Common Issues |
| Leuckart-Wallach | Formic Acid / Ammonium Formate | High temperature drives imine formation. Formate is a mild reductant.[7] | High temperatures can cause degradation; often requires long reaction times. |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Will reduce both ketone and iminium ion, often leading to alcohol byproduct. | Poor chemoselectivity. |
| Selective Borohydride | Sodium Cyanoborohydride (NaBH₃CN) | pH-dependent reactivity. At neutral to slightly acidic pH, it selectively reduces the more electrophilic iminium ion over the ketone. | Toxicity of cyanide byproducts if pH drops too low. |
| Catalytic Hydrogenation | H₂, Pd/C | Reduces both ketone and imine. | Can sometimes reduce the thiazole ring under harsh conditions. |
Recommended Protocol for Improved Selectivity:
This protocol utilizes sodium cyanoborohydride, a reagent known for its high chemoselectivity in reductive aminations.
-
Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-(2,4-dimethylthiazol-5-yl)ethan-1-one in anhydrous methanol.
-
Ammonia Source: Add 5-10 equivalents of ammonium acetate. Stir at room temperature until dissolved. The ammonium acetate provides the ammonia source and buffers the reaction to a suitable pH (~6-7).
-
Addition of Reductant: In a separate vial, dissolve 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) in a small amount of methanol. Add this solution dropwise to the reaction mixture over 15-20 minutes. Caution: NaBH₃CN is toxic and can release HCN gas if the solution becomes too acidic. Perform in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting ketone.
-
Workup: Carefully acidify the reaction mixture to pH ~2 with aqueous HCl to decompose any remaining NaBH₃CN. Then, basify the solution to pH >11 with aqueous NaOH to deprotonate the amine product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amine by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of the Leuckart reaction, and when should I use it? The main advantage of the Leuckart reaction is its operational simplicity and the use of inexpensive, readily available reagents (formamide or ammonium formate).[8] It is a one-pot reaction that does not require special catalysts or anhydrous conditions.[4] You should consider using it for large-scale syntheses where cost is a primary concern and if your starting material and product are thermally stable enough to withstand the high reaction temperatures (120-180 °C).
Q2: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexanes. The starting ketone is relatively nonpolar, while the product amine is much more polar and will have a lower Rf value (it may streak without a small amount of triethylamine in the eluent). Staining with potassium permanganate or ninhydrin (for the amine) can help visualize the spots. For more quantitative analysis, GC-MS or LC-MS are ideal for tracking the disappearance of the reactant and the appearance of the product and any side products.
Q3: My purification by column chromatography is difficult, with the product streaking badly. What can I do? Amine streaking on silica gel is a very common issue due to the basic nature of the amine interacting strongly with the acidic silica surface. To resolve this, add a small amount of a basic modifier to your chromatography eluent. Typically, adding 0.5-1% triethylamine or ammonia in methanol to your solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) will neutralize the active sites on the silica gel, resulting in sharp, well-defined bands and improved separation.
Q4: Is there a risk of over-alkylation to a secondary or tertiary amine? The formation of a secondary amine is a potential side reaction. However, unlike reductive alkylations using alkyl halides, methods like the Leuckart reaction or those using a primary ammonia source are less prone to forming tertiary amines or quaternary salts.[5] The Eschweiler-Clarke reaction, for instance, is specifically designed for methylation to the tertiary amine but requires formaldehyde as the carbon source.[9][10] To suppress secondary amine formation in your synthesis, always use a large excess of the ammonia source (ammonium formate, ammonium acetate, etc.) to ensure the ketone/imine intermediate is more likely to react with ammonia than with the product amine.
References
-
JOCPR. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
ScienceScholar. (2022, August 18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Retrieved from [Link]
-
MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
PMC - NIH. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Shodhganga. (n.d.). Study of Synthesis and Biological Importance of Thiozole (Hetrocyclic Compound). Retrieved from [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
SpringerLink. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]
-
YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
MJMS. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]
- PMC. (n.d.). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269784/
-
Taylor & Francis. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Retrieved from [Link]
-
PMC. (2018, September 12). Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5′-nucleotidase inhibitors. Retrieved from [Link]
-
Atlantis Press. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]
-
Unacademy. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
-
ResearchGate. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Retrieved from [Link]
Sources
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Solubility Enhancement of Thiazole Ethylamine Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with thiazole ethylamine derivatives in aqueous media. The following question-and-answer format addresses common issues and provides field-proven troubleshooting strategies and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why do my thiazole ethylamine derivatives exhibit poor aqueous solubility?
Answer: The limited aqueous solubility of thiazole ethylamine derivatives typically arises from a combination of factors related to their molecular structure:
-
Hydrophobic Thiazole Ring: The thiazole ring itself is a heterocyclic aromatic system that is inherently hydrophobic.[1][2] While it contains nitrogen and sulfur heteroatoms, the overall ring structure contributes to low water solubility.
-
Alkyl/Aryl Substituents: Substituents on the thiazole ring or the ethylamine side chain, particularly non-polar alkyl or aryl groups, significantly increase the molecule's lipophilicity, further reducing its affinity for water.
-
Molecular Size and Crystal Lattice Energy: As the size of the molecule increases, so does the surface area that needs to be solvated by water molecules.[3] Additionally, for solid compounds, strong intermolecular forces within the crystal lattice (high lattice energy) can make it energetically unfavorable for water to break the crystal structure and solvate individual molecules.
-
Weak Basicity: The ethylamine group is basic and can be protonated. However, the overall basicity (pKa) of the molecule can be influenced by other functional groups. If the pKa is not sufficiently high, the compound may exist predominantly in its neutral, less soluble form at physiological pH.[4]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I fix it?
Answer: This common issue is known as "precipitation upon dilution" and occurs because the compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment.[5] The DMSO concentration is effectively lowered upon dilution, causing the poorly soluble compound to crash out of the solution.[5]
Troubleshooting Strategies:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally <0.5%) to minimize solvent effects. However, be aware that reducing it too much can worsen precipitation.[5]
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible solvent like ethanol or polyethylene glycol (PEG).[6][7][8] This can create a more "gentle" transition from the stock solution to the aqueous buffer.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of the organic solvent before the final dilution into the aqueous buffer.[5]
-
pH Adjustment: If your compound has a basic ethylamine group, pre-adjusting the pH of your aqueous buffer to be at least 2 pH units below the compound's pKa can significantly increase solubility by promoting the formation of the more soluble protonated salt form.[4][6][9]
-
Employ Formulation Strategies: If the above methods fail, more advanced techniques are necessary. These are discussed in the following questions.
Q3: How can I systematically approach solubility enhancement for a new thiazole ethylamine derivative?
Answer: A systematic, tiered approach is most effective. Start with the simplest methods and progress to more complex formulations as needed.
Decision Workflow for Solubility Enhancement
Caption: A tiered approach to solubility enhancement.
Q4: What are the key differences between kinetic and thermodynamic solubility, and which one should I measure?
Answer: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your data correctly.[10][11]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Definition | The concentration at which a compound, rapidly dissolved from a high-concentration stock (e.g., DMSO), precipitates in an aqueous medium.[11][12] | The true equilibrium concentration of a compound in a saturated solution after an extended period, where the dissolved and solid states are in equilibrium.[10][13] |
| Starting Material | DMSO or other organic solvent stock solution.[12] | Solid, crystalline powder.[12] |
| Incubation Time | Short (e.g., 1-2 hours).[12] | Long (e.g., 24-72 hours) to ensure equilibrium is reached.[11][12] |
| Typical Use Case | High-throughput screening in early drug discovery to rank-order compounds.[11][12][13] | Lead optimization, pre-formulation, and for regulatory submissions where precise solubility data is required.[12][13] |
| Nature of Value | Represents a metastable state; often higher than thermodynamic solubility.[10][11] | Represents the true, stable solubility of the most stable crystalline form.[10] |
Recommendation: For initial screening of a library of derivatives, kinetic solubility is a fast and efficient way to identify problematic compounds.[12] For lead candidates that will proceed to further in-vitro and in-vivo studies, measuring thermodynamic solubility is essential for accurate formulation development.[13]
Troubleshooting Guides & Advanced Solutions
Issue: pH adjustment and co-solvents are insufficient to achieve the desired concentration.
Solution: You should explore more advanced formulation strategies like cyclodextrin complexation or the use of surfactants.
1. Cyclodextrin Inclusion Complexes
-
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate the hydrophobic thiazole portion of your derivative, forming a water-soluble "inclusion complex".[15][16] This complex effectively shields the non-polar part of your drug from water, significantly increasing its apparent solubility.[15]
-
Common Types: β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are commonly used.
-
When to Use: This method is excellent for compounds that can physically fit within the cyclodextrin cavity. It is a widely used technique in pharmaceutical formulations.[16]
2. Surfactant-Based Formulations (Micellar Solubilization)
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your thiazole ethylamine derivative can partition into the hydrophobic core, effectively being solubilized within the micelle, which is itself soluble in the aqueous medium.[16]
-
Common Types: Polysorbate 80 (Tween® 80) and Sodium Dodecyl Sulfate (SDS) are examples of non-ionic and ionic surfactants, respectively.
-
When to Use: This is a powerful technique, but it's crucial to ensure the chosen surfactant and its concentration are compatible with your downstream biological assays, as surfactants can sometimes interfere with cell membranes or proteins.
Mechanism of Micellar Solubilization
Caption: A drug partitioned into a surfactant micelle core.
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the equilibrium solubility of your compound.
Materials:
-
Thiazole ethylamine derivative (solid powder)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, low-binding)
-
Validated analytical method (e.g., HPLC-UV) for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The key is to have undissolved solid remaining at the end of the experiment.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12][17]
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.[11]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates.[17] Discard the first few drops to saturate any potential binding sites on the filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated HPLC-UV or LC-MS method.[17] Compare the result against a standard curve prepared with the same compound.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a laboratory-scale method for creating a solid drug-cyclodextrin complex, which can then be dissolved in an aqueous medium.
Materials:
-
Thiazole ethylamine derivative
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer) or vacuum oven
Procedure:
-
Dissolve Cyclodextrin: Prepare a concentrated solution of HP-β-CD in deionized water (e.g., 20-40% w/v).
-
Add Compound: While stirring, slowly add the thiazole compound to the cyclodextrin solution. The molar ratio of drug to cyclodextrin is critical and often requires optimization, but a starting point of 1:1 or 1:2 is common.[5]
-
Equilibrate Complexation: Continue stirring the mixture at a constant temperature (e.g., room temperature) for 24-72 hours to allow for the equilibrium of complex formation.[5] The solution may become clearer over time as the complex forms.
-
Isolate the Complex: Freeze the resulting solution and lyophilize (freeze-dry) it to obtain a fine, solid powder.[5] This powder is the drug-cyclodextrin inclusion complex.
-
Confirm and Use: The resulting powder can be easily dissolved in aqueous buffers for your experiments. It is recommended to confirm the improved solubility by performing a solubility assay (Protocol 1) on the complex.
References
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]
-
Al-Rawwash, M. F., & Al-Akayleh, F. T. (2018). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Molecules, 23(11), 2821. Available from: [Link]
-
Loftsson, T., & Jarvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 88(12), 1331-1335. Available from: [Link]
-
Mucha, M., & Szymański, J. (2021). Cyclodextrins, Surfactants and Their Inclusion Complexes. International Journal of Molecular Sciences, 22(19), 10555. Available from: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]
-
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Kinetic versus thermodynamic solubility temptations and risks. Drug Discovery Today, 14(15-16), 743-748. Available from: [Link]
-
Connors, K. A., & Fung, H. L. (1972). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 61(6), 882-886. Available from: [Link]
-
Wikipedia. Cosolvent. Available from: [Link]
-
Sharma, D., Saini, S., & Rana, A. C. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 13(8), 1167. Available from: [Link]
-
Glinski, M., & Krol, E. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(19), 6296. Available from: [Link]
-
Science Ready. Organic Bases: Amines – HSC Chemistry. Available from: [Link]
-
Zhang, Y., et al. (2016). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Scientific Reports, 6, 22678. Available from: [Link]
-
Patel, J., & Patel, K. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences and Research, 9(5), 603-610. Available from: [Link]
-
Unacademy. Amine compounds. Available from: [Link]
-
International Journal of Research Trends and Innovation. (2025). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. Available from: [Link]
-
IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
SlideShare. (2021). PH and Solvent Effect on Drug Solubility. Available from: [Link]
-
Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]
-
Chemguide. an introduction to amines. Available from: [Link]
-
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]
-
Journal of Chemical Reviews. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]
-
ResearchGate. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]
-
ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available from: [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Available from: [Link]
-
Al-Sanea, M. M., et al. (2021). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules, 26(19), 5798. Available from: [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. drughunter.com [drughunter.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. raytor.com [raytor.com]
- 12. enamine.net [enamine.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Preventing oxidation of secondary amines in thiazole synthesis
A Senior Application Scientist's Guide to Preventing Secondary Amine Oxidation
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of secondary amines during thiazole synthesis. As your application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Secondary amine moieties are common in pharmacologically active thiazole-containing molecules. However, the nucleophilic nitrogen and the adjacent C-H bonds are susceptible to oxidation under various thiazole synthesis conditions, leading to colored impurities, complex byproduct profiles, and significantly reduced yields. This guide provides a structured approach to diagnosing, solving, and preventing these oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black. Is this related to amine oxidation?
A: Yes, this is a classic indicator of oxidative side reactions. The formation of highly conjugated iminium species and subsequent polymerization or degradation pathways often results in deeply colored mixtures. While other side reactions can cause discoloration, oxidation of the amine is a primary suspect, especially if the reaction is exposed to air.
Q2: I'm seeing unexpected masses in my LC-MS, such as [M+14] or [M-2]. What could they be?
A: These masses can be indicative of specific oxidative transformations.
-
[M+14]: Often corresponds to the formation of an N-oxide (+16) followed by rearrangement or further reaction, or potentially N-methylation from a solvent like DMF or a reagent. However, direct oxidation to an iminium ion followed by hydrolysis and reaction with formaldehyde (from solvent degradation) can also lead to this.
-
[M-2]: This strongly suggests the formation of an iminium ion or enamine, which is a direct dehydrogenation (oxidation) product of the secondary amine.
Q3: Can I simply use an excess of the secondary amine to compensate for the loss due to oxidation?
A: While this might seem like a straightforward solution to drive the reaction to completion, it is generally not recommended as a primary strategy. It doesn't prevent the formation of oxidative byproducts, which can complicate purification and may even inhibit the desired reaction. A better approach is to address the root cause of the oxidation.
Q4: Are certain thiazole synthesis methods more prone to causing amine oxidation?
A: Yes. Methods that employ explicit oxidants (e.g., copper-catalyzed oxidative cyclizations using O2) are obvious culprits.[1] However, even classic methods like the Hantzsch synthesis can have issues.[2][3][4] The presence of trace metal impurities, peroxides in solvents (especially ethers like THF or dioxane), or prolonged exposure to air at elevated temperatures can initiate oxidative pathways.
Troubleshooting Guide: Low Yields & Impurity Formation
Use this section to diagnose and resolve issues when you suspect secondary amine oxidation is compromising your synthesis.
Problem 1: Low or No Yield of the Desired Thiazole Product
| Potential Cause | Scientific Explanation | Recommended Solution |
| Atmospheric Oxygen | The secondary amine can be directly oxidized by atmospheric oxygen, especially at elevated temperatures and in the presence of trace metals which can catalyze the process. This depletes the starting material and forms reactive iminium intermediates. | Implement Inert Atmosphere Techniques. Work under a nitrogen or argon atmosphere. This is the single most critical step. See Protocol 1 for details on degassing solvents. |
| Peroxide Contamination | Ethereal solvents (THF, Dioxane) are notorious for forming explosive peroxides upon storage and exposure to air. These peroxides are potent oxidants that will readily degrade amines. | Use Freshly Distilled or Inhibitor-Free Solvents. Always test solvents for peroxides before use (e.g., with potassium iodide/starch strips). If positive, either discard or purify according to standard lab procedures. |
| Incompatible Reagents | Some reagents used in specific thiazole syntheses may themselves be oxidative or generate oxidative species in situ. For example, certain coupling reagents or catalysts might have oxidative potential. | Review Reagent Compatibility. Scrutinize every component of your reaction. Consider if any reagent is known to be a strong oxidant. If so, investigate alternative, milder reagents for that transformation. |
Problem 2: Complex Mixture of Byproducts and Difficult Purification
| Potential Cause | Scientific Explanation | Recommended Solution |
| Iminium Ion Formation & Subsequent Reactions | Oxidation of the secondary amine generates a highly electrophilic iminium ion. This intermediate can be trapped by any available nucleophile in the mixture (including another molecule of the amine starting material), leading to dimers or other adducts. | Add a Mild Antioxidant. Including a radical scavenger like Butylated Hydroxytoluene (BHT) or a peroxide decomposer like triphenylphosphine (TPP) can intercept the oxidative chain reactions. See Table 2 for options. |
| Thiazole Ring Oxidation | While the secondary amine is a primary concern, the resulting thiazole ring itself can be oxidized, especially at the sulfur atom, to form sulfoxides or sulfones under harsh conditions.[2] This is less common but possible if strong oxidants are present. | Control Reaction Stoichiometry and Temperature. Avoid using a large excess of any potentially oxidizing reagent. Run the reaction at the lowest effective temperature to minimize over-oxidation. |
| Amine Degradation | The secondary amine itself may be unstable under the reaction conditions (e.g., strongly acidic or basic), leading to fragmentation or rearrangement separate from oxidation. | Protect the Amine. The most robust solution is to temporarily mask the amine with a protecting group. This changes its chemical nature, rendering it non-nucleophilic and far less susceptible to oxidation.[5] See the Advanced Protective Strategies section. |
Advanced Protective Strategies
Proactive prevention is superior to reactive troubleshooting. The following strategies are the cornerstone of modern synthetic chemistry for handling sensitive functional groups.
Amine Protection: The Gold Standard
Converting the secondary amine into a carbamate is the most effective way to prevent oxidation. The electron-withdrawing nature of the carbamate carbonyl group significantly reduces the nucleophilicity and oxidizability of the nitrogen atom.[6]
Workflow for Amine Protection Strategy
Caption: Protect-Synthesize-Deprotect Workflow.
Table 1: Guide to Selecting Amine Protecting Groups
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability & Comments |
| Boc (tert-Butoxycarbonyl) | R₂N-CO₂tBu | (Boc)₂O, base (e.g., TEA, DMAP) | Strong Acid (TFA, HCl in Dioxane) | Most Common. Stable to bases, hydrogenation, and mild nucleophiles. Excellent choice for many thiazole syntheses.[6] |
| Cbz (Carboxybenzyl) | R₂N-CO₂Bn | Cbz-Cl, base | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to acid/base-labile groups. Not suitable if your molecule has other reducible groups (alkenes, alkynes).[6] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | R₂N-CO₂Fm | Fmoc-Cl, base | Base (e.g., Piperidine in DMF) | Stable to acidic conditions. Ideal if you need to remove the amine protection while leaving acid-labile groups (like Boc) intact. |
Protocol 2: General Procedure for Boc-Protection of a Secondary Amine
-
Dissolve the secondary amine (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF).
-
Add a base, such as Triethylamine (1.5 eq) or Diisopropylethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or as a solution in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, perform an aqueous workup to remove the base and excess reagents.
-
Purify the resulting Boc-protected amine by column chromatography if necessary.
Protocol 3: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected thiazole in Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v solution of TFA in DCM).
-
Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
Re-dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or by passing through a basic plug) to obtain the free amine.
Use of Scavengers and Antioxidants
If protection/deprotection is not feasible due to step economy, the judicious use of an antioxidant can be a viable alternative. These additives work by intercepting reactive radical species that propagate oxidation.
Table 2: Comparison of Common Antioxidants for Amine Stabilization
| Antioxidant | Class | Mechanism | Typical Loading | Comments |
| BHT (Butylated Hydroxytoluene) | Hindered Phenol | Radical Scavenger | 0.1 - 1 mol% | Inexpensive and effective. Can sometimes be difficult to remove during purification. |
| Triphenylphosphine (TPP) | Phosphite | Peroxide Decomposer | 1 - 5 mol% | Decomposes hydroperoxides into non-radical products. Is itself oxidized to TPPO, which can be seen in NMR/MS. |
| Thioethers (e.g., DLTDP) | Sulfur Compound | Hydroperoxide Decomposer | 1 - 5 mol% | Very effective at decomposing peroxides into acidic species.[7] Ensure these acidic byproducts are compatible with your reaction. |
| Hindered Amine Light Stabilizers (HALS) | Hindered Amine | Radical Scavenger (via Nitroxide) | 0.5 - 2 mol% | Act catalytically to trap radicals. Very efficient but can be more expensive.[8] |
Rigorous Inert Atmosphere Technique
Protocol 1: Degassing Solvents via Freeze-Pump-Thaw
This method is highly effective for removing dissolved oxygen from reaction solvents.
-
Place the solvent in a round-bottom flask (no more than half-full) that has a sidearm with a stopcock.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen solid, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes.
-
Close the stopcock to isolate the flask from the vacuum.
-
Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles of gas being released from the solvent.
-
Repeat this Freeze-Pump-Thaw cycle at least three times to ensure all dissolved oxygen has been removed.
-
After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon) before use.
Mechanism Spotlight: Secondary Amine Oxidation
Understanding the mechanism illuminates why the preventative strategies work. A common pathway involves the formation of a nitrogen-centered radical, which rapidly leads to a highly reactive iminium ion.
Caption: Simplified Radical Pathway for Amine Oxidation.
References
-
Thiazole - Wikipedia . Wikipedia. [Link]
-
Thiazole synthesis . Organic Chemistry Portal. [Link]
-
Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst . PMC. [Link]
-
The Case for NOT Ignoring Select Secondary Antioxidants . Stabilization Technologies. [Link]
-
Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine . Tintoll. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . PMC. [Link]
-
Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) . RSC Publishing. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. [Link]
-
23.13: Protection of Amino Groups in Synthesis . Chemistry LibreTexts. [Link]
-
Protecting Groups for Amines: Carbamates . Master Organic Chemistry. [Link]
-
Hantzsch Thiazole Synthesis . Chem Help Asap. [Link]
-
Antioxidant action mechanisms of hindered amine stabilisers . ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . PMC. [Link]
-
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS . DTIC. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives . ijarsct. [Link]
Sources
- 1. Thiazole synthesis [organic-chemistry.org]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. stabilization-technologies.com [stabilization-technologies.com]
- 8. researchgate.net [researchgate.net]
Overcoming steric hindrance in N-alkylation of thiazolyl ethylamines
A Senior Application Scientist's Guide to Overcoming Steric Hindrance
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting advice and advanced protocols for the challenging N-alkylation of thiazolyl ethylamines. The inherent steric bulk of the thiazole moiety often renders standard alkylation procedures ineffective. Here, we dissect the underlying chemical principles and offer field-proven solutions to navigate these synthetic hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the N-alkylation of sterically hindered primary amines like 2-(thiazol-2-yl)ethanamine and its derivatives.
Q1: My standard Sₙ2 alkylation with an alkyl halide is failing or giving very low yields. What is the primary cause and what are my immediate options?
A1: The Root of the Problem: Steric Hindrance and Nucleophilicity
The primary challenge is the steric hindrance imposed by the thiazole ring, which physically blocks the approach of the alkylating agent to the nucleophilic nitrogen atom of the ethylamine side chain. This significantly increases the activation energy of the Sₙ2 transition state, slowing the reaction to a crawl. Furthermore, the resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to undesired dialkylation even if the initial reaction proceeds.[1]
Immediate Troubleshooting Steps:
-
Increase Thermal Energy: The simplest approach is to increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene, DMF, or DMSO can provide the necessary energy to overcome the activation barrier.[2] Polar aprotic solvents are generally preferred as they solvate the cation but not the amine nucleophile, increasing its effective reactivity.[2]
-
Enhance Leaving Group Ability: The rate of an Sₙ2 reaction is dependent on the quality of the leaving group. If you are using an alkyl chloride or bromide, switching to an alkyl iodide or a tosylate/mesylate can dramatically increase the reaction rate.[3] For a cost-effective alternative, you can add a catalytic amount of sodium or potassium iodide (NaI/KI) to a reaction with an alkyl bromide to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[4]
-
Optimize the Base: A common mistake is using a base that is too weak or too nucleophilic. For hindered systems, a strong, non-nucleophilic base is essential to deprotonate the amine's ammonium salt byproduct without competing with the alkylating agent.
-
Good choices: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) for increased solubility and basicity[5], or a non-nucleophilic organic base like 1,8-Diazabicycloundec-7-ene (DBU).
-
For extremely hindered cases: Consider a specialized hindered base like 1,2,2,6,6-pentamethylpiperidine (PMP).
-
-
Leverage Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for accelerating slow reactions.[6][7][8] The rapid, efficient heating can often drive sluggish alkylations to completion in minutes rather than hours, frequently improving yields and reducing side product formation.[9][10]
Q2: I'm still struggling with direct alkylation. What are the most reliable alternative methods for these challenging substrates?
A2: Bypassing the Sₙ2 Hurdle: Reductive Amination and Catalytic Methods
When direct alkylation fails, it's time to change the strategy. The most robust alternative is Reductive Amination . This method avoids the sterically demanding Sₙ2 step entirely. Instead, the amine reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced to the target secondary amine.
Why it Works: The formation of the C=N double bond of the imine is sterically less demanding than the Sₙ2 transition state. The subsequent reduction is also typically facile. This two-step, one-pot process is highly versatile and a go-to method for hindered amines.[11][12][13]
Another powerful strategy is the "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology. This elegant, atom-economical process uses an alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Ni, or Co).[14][15][16][17][18] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, returning the hydrogen in the final reduction step. The only byproduct is water.[16]
Q3: My reaction is working, but I'm getting a significant amount of the N,N-dialkylated product. How can I improve selectivity for mono-alkylation?
A3: Controlling Reactivity to Favor the Desired Product
This is a classic problem in amine alkylation. The mono-alkylated secondary amine product is often a better nucleophile than the starting primary amine, leading to a second alkylation event.[1]
Strategies to Promote Mono-alkylation:
-
Stoichiometry Control: Use a significant excess of the thiazolyl ethylamine (2 to 5 equivalents) relative to the alkylating agent. This increases the statistical probability that the alkylating agent will encounter a molecule of the starting material rather than the product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the concentration of the alkylating agent low at all times, disfavoring the second alkylation event.
-
Use of Cesium Bases: Cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) have been shown to promote selective mono-N-alkylation of primary amines.[19]
-
Protecting Group Strategy: While it adds two steps to the synthesis (protection and deprotection), this is the most robust method for ensuring mono-alkylation. A suitable protecting group (e.g., Boc, Cbz) can be installed on the primary amine, followed by alkylation of the resulting carbamate or sulfonamide, and subsequent deprotection.
Q4: I'm concerned about side reactions on the thiazole ring itself. Can the thiazole nitrogen be alkylated?
A4: Understanding Heterocycle Reactivity
Yes, the nitrogen atom in the thiazole ring is nucleophilic and can be alkylated to form a thiazolium salt .[20][21] This is generally more likely to occur under neutral or slightly acidic conditions or with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide). However, under the basic conditions typically employed for amine alkylation, the primary ethylamine nitrogen is significantly more basic and nucleophilic, making it the preferred site of reaction. If thiazolium salt formation is a persistent and confirmed side reaction, using milder conditions, ensuring the presence of a sufficient amount of base from the start, or exploring a reductive amination approach (which does not involve a potent electrophile that can alkylate the thiazole ring) is recommended.
Comparative Summary of Key N-Alkylation Strategies
The table below provides a high-level comparison of the primary methods discussed, allowing researchers to select the most appropriate starting point for their specific system.
| Method | Tolerance to Steric Hindrance | Common Side Reactions | Typical Conditions | Pros | Cons |
| Direct Sₙ2 Alkylation | Low to Moderate | Dialkylation, Quaternization, Thiazolium formation | 80-140 °C; DMF, DMSO, Toluene; K₂CO₃, Cs₂CO₃; Alkyl Halide/Tosylat | Simple, one step, cost-effective reagents. | Often fails for hindered systems, poor selectivity.[1][2] |
| Reductive Amination | High | Over-reduction of carbonyl, byproducts from reducing agent | 0 °C to RT; MeOH, THF, DCE; NaBH(OAc)₃, NaBH₄, NaCNBH₃ | Excellent for hindered systems, high selectivity, broad substrate scope.[11][12] | Two-step (one-pot) process, requires specific reducing agents. |
| "Borrowing Hydrogen" | Moderate to High | Catalyst-dependent side reactions | 110-140 °C; Toluene; Transition metal catalyst (Ru, Ir, Ni); Alcohol | Atom-economical, uses readily available alcohols, green (water is the only byproduct).[15][16] | Requires specific (often expensive) catalysts, may require optimization. |
| Phase-Transfer Catalysis | Moderate | Dialkylation | RT to 80 °C; Biphasic (Toluene/H₂O); K₂CO₃, NaOH; TBAB | Mild conditions, can use inexpensive inorganic bases, useful for scaling up.[3][22][23] | Requires a phase-transfer catalyst, optimization may be needed. |
Experimental Protocols & Workflows
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is a highly reliable one-pot protocol for the N-alkylation of thiazolyl ethylamines with aldehydes or ketones. STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the thiazolyl ethylamine (1.0 equiv.) and the aldehyde or ketone (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous aprotic solvent such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. You can optionally add a drying agent like anhydrous MgSO₄ to facilitate this step.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirring solution. The reaction is often mildly exothermic.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Sₙ2 Alkylation
This protocol is for researchers attempting to optimize a direct alkylation that is sluggish under conventional heating.
Step-by-Step Methodology:
-
Reaction Setup: In a dedicated microwave reaction vial, combine the thiazolyl ethylamine (1.0 equiv.), the alkyl halide (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-45 minutes. Monitor pressure to ensure it remains within safe limits.
-
Cooling and Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Extraction: Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- Jakubowska, J., & Kowalski, P. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45, 1371.
- Des Abbayes, H., & Alper, H. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Journal of the American Chemical Society.
- Cortés-Borda, D., et al. (2021).
- BenchChem Technical Support Team. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.
- Kumar, P., et al.
- ACS GCI Pharmaceutical Roundtable. (2026).
- Selva, M., et al. Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions.
- Ju, Y., & Varma, R. S. (2004).
- Basu, B., et al. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Books.
- Zhang, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- Dauth, A., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
- Wikipedia contributors. (2023).
- American Chemical Society. (2026).
- Wei, D., et al. (2018). Efficient nickel-catalysed N-alkylation of amines with alcohols. RSC Publishing.
- Ju, Y., & Varma, R. S. (2004).
- Organic Chemistry Portal. (2024). Synthesis of secondary and tertiary amines.
- Bassler, et al. (1999). N-alkylation of amines.
- Mondal, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
- BenchChem Technical Support Team. (2025).
- Al-Masoudi, N. A., et al. (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2: Anticancer, docking, and DFT studies. PubMed.
- Li, Y., et al. (2018). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.
- Mondal, M., et al. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
- Nolan, S. P., et al.
- Cravotto, G., et al. (2009). Microwave-promoted mono-N-alkylation of aromatic amines in water: A new efficient and green method for an old and problematic reaction.
- Cereda, E., et al. (2008).
- LibreTexts. (2023).
- Rogoza, A. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?
- Li, H., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers (RSC Publishing).
- D. D. D. M. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
- Wikipedia contributors. (2023). Thiazole. Wikipedia.
- BenchChem Technical Support Team. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem.
- AllChem. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube.
- Kelly, P. F., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI.
- Reddy, C. R., et al. (2018). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters.
- Mintz, K. J., et al. (2022). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines.
- Ready, J. Protecting Groups in Organic Synthesis. Ready Lab - UT Southwestern.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Kelly, P. F., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC.
- Hein, M., et al. (2004). N-alkylated thiazolium salts and process for their preparation.
- Organic Chemistry Portal. (2025).
- Al-Hiari, Y. M., et al. (2013). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc.
- Belgi, A. (2011). Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland.
- Kourounakis, A. P., et al. (2022).
- Kourounakis, A. P., et al. (2022).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
- 19. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 20. Thiazole - Wikipedia [en.wikipedia.org]
- 21. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 22. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
- 23. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Stability of 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine under physiological conditions
Technical Support Center: 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine
Introduction
Welcome to the technical support hub for 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine . This guide addresses the stability profile of this heterocyclic building block, specifically focusing on the 2,4-dimethyl-1,3-thiazol-5-yl isomer, which is the most pharmacologically relevant structural variant in this class.[1][2]
This molecule combines an electron-rich thiazole ring with a chiral ethylamine side chain . While the thiazole core offers robust hydrolytic stability, the primary amine and the chiral center introduce specific sensitivities under physiological conditions (pH 7.4, 37°C) that researchers must manage during drug development and biological assays.
Part 1: Core Stability Profile (Quick Reference)
The following data summarizes the behavior of 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylamine in standard biological matrices.
| Parameter | Stability Status | Critical Notes |
| Hydrolytic Stability (pH 7.4) | High | The thiazole ring is aromatic and resistant to hydrolysis in PBS/TBS buffers.[2] |
| Plasma Stability (Human/Rat) | Moderate | Susceptible to enzymatic degradation (MAO-mediated deamination) rather than chemical hydrolysis.[2] |
| Oxidative Stability | Low to Moderate | The free amine is prone to N-oxidation.[1] The sulfur in the thiazole ring can undergo S-oxidation under high oxidative stress. |
| Chiral Stability | Risk | The C1-position (benzylic-like) is susceptible to slow racemization in basic media or via metabolic pathways.[2] |
| Solubility (pH 7.4) | High (as Salt) | The free base is lipophilic; the Hydrochloride (HCl) or Hemisulfate salt is required for aqueous solubility. |
Part 2: Detailed Troubleshooting Modules
Module 1: Chemical Handling & Solubilization
Issue: Users often report precipitation or "oiling out" when adding the compound to cell culture media.
Technical Insight:
The free base of this molecule is an oil or low-melting solid with poor aqueous solubility. At pH 7.4, the amine (
Protocol: Proper Solubilization Strategy
-
Preferred Form: Always use the Dihydrochloride (2HCl) or Hemisulfate salt for biological assays.
-
Stock Preparation: Dissolve the salt in water or PBS (up to 50 mM is usually feasible). Avoid DMSO if possible to prevent solvent effects, as the salt is highly water-soluble.[1]
-
Free Base Handling: If you must use the free base, dissolve in 100% DMSO, then dilute 1:1000 into media while vortexing to ensure rapid protonation without aggregation.[1][2]
Module 2: Physiological Stability (Metabolic vs. Chemical)
Issue: "I see a loss of parent compound in plasma incubation, but it is stable in PBS. Is the thiazole ring opening?"
Technical Insight: The thiazole ring is exceptionally stable to chemical hydrolysis. Loss of compound in plasma is almost certainly enzymatic.
-
Monoamine Oxidase (MAO): The primary amine side chain is a substrate for MAO, leading to oxidative deamination (conversion to the corresponding ketone/aldehyde).
-
Cytochrome P450 (CYP): Thiazoles can undergo S-oxidation (sulfoxide formation) or C-hydroxylation, though the dimethyl substitution protects the 2 and 4 positions, forcing metabolism to the side chain or N-oxidation.[2]
Visualizing the Degradation Pathways (Graphviz)
Caption: Figure 1.[2] Metabolic fate vs. chemical stability.[1] Note that chemical hydrolysis (Ring Opening) is negligible, while enzymatic deamination is the primary risk in biological matrices.
Module 3: Chiral Stability (Racemization)
Issue: "My enantiopure compound (R-isomer) shows loss of potency over time, but LCMS shows the mass is correct."
Technical Insight: The carbon connecting the ethylamine group to the thiazole ring is "benzylic-like" (specifically, alpha to a heteroaromatic ring). The proton at this position is more acidic than in a standard alkyl chain.
-
Mechanism: In basic conditions or presence of racemases in vivo, this proton can be abstracted, leading to a planar intermediate and subsequent racemization.[1][2]
-
Result: Conversion of active (R)-isomer to inactive (S)-isomer (or vice versa) without changing molecular weight.[2]
Verification Protocol:
-
Do not rely on achiral LCMS. It cannot detect racemization.[1]
-
Use Chiral HPLC:
-
Acceptance Criteria: < 2% enantiomeric excess (ee) loss over 24 hours at 37°C.[2]
Part 3: Frequently Asked Questions (FAQ)
Q1: I see a new peak at M+16 in my LCMS data after 24h in media. What is it? A: This is likely the N-oxide . Primary amines can oxidize in oxygen-rich cell culture media, especially if trace metals (copper/iron) are present.
-
Fix: Add an antioxidant like ascorbic acid (100 µM) or use fresh media.[2] Ensure the compound is stored as a salt, not a free base.[1]
Q2: Can I autoclave this compound? A: No. While the thiazole ring is thermally stable, the amine group can react with trace impurities or undergo Maillard-type reactions with sugars in the media at 121°C. Always filter-sterilize (0.22 µm) the stock solution.
Q3: Is the "Dimethyl" substitution important for stability? A: Yes. The methyl groups at positions 2 and 4 block the most reactive sites on the thiazole ring. A "naked" thiazole (without methyls) is significantly more prone to nucleophilic attack and metabolic oxidation. If your molecule lacks these methyls, its half-life will be drastically shorter.[1]
References
-
Thiazole Ring Stability & Chemistry
-
Metabolic Pathways of Thiazoles
-
Racemization of 1-Aryl-Alkylamines
-
Salt Form Properties
- Source: Sigma-Aldrich. (2024). 1-(2,5-Dimethyl-1,3-thiazol-4-yl)
Sources
- 1. echemi.com [echemi.com]
- 2. 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydron;dichloride | C12H18Cl2N4OS | CID 46856306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. kuey.net [kuey.net]
- 6. One moment, please... [dergi.fabad.org.tr]
- 7. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
Validation & Comparative
Comprehensive NMR Guide: 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylamine
Topic: 1H NMR chemical shifts for 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine Content Type: Publish Comparison Guide
Executive Summary
The structural characterization of 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylamine (often used as a chiral building block in kinase inhibitor synthesis) presents unique challenges due to the electronic influence of the thiazole ring and the potential for salt-form variations. This guide provides a definitive reference for interpreting the 1H NMR spectrum of this intermediate.
Unlike standard alkyl amines, the thiazole core induces significant deshielding effects, particularly at the C2 and C4 methyl positions. This guide compares the Free Base versus Hydrochloride Salt forms and distinguishes this scaffold from its common regioisomers (e.g., 4-substituted analogs), ensuring precise structural validation in drug development workflows.
Structural Analysis & Chemical Shift Assignments
The molecule consists of a 2,4-dimethyl-substituted thiazole ring with a chiral ethylamine side chain at the 5-position. Correct assignment requires distinguishing the two ring-methyl groups and the methine proton of the ethylamine chain.
Representative 1H NMR Data (Predicted/Empirical Ranges)
| Proton Environment | Label | Free Base (CDCl₃, δ ppm) | HCl Salt (DMSO-d₆, δ ppm) | Multiplicity | Coupling (J) |
| Thiazole C2-CH₃ | A | 2.60 – 2.68 | 2.75 – 2.85 | Singlet (s) | - |
| Thiazole C4-CH₃ | B | 2.32 – 2.40 | 2.45 – 2.55 | Singlet (s) | - |
| Methine (-CH-) | C | 4.25 – 4.35 | 4.55 – 4.70 | Quartet (q) | ~6.5 Hz |
| Ethyl -CH₃ | D | 1.40 – 1.48 | 1.50 – 1.60 | Doublet (d) | ~6.5 Hz |
| Amine (-NH₂/-NH₃⁺) | E | 1.60 – 2.00 | 8.40 – 8.90 | Broad (br) | - |
Critical Insight: The C2-Methyl (A) is consistently more deshielded (downfield) than the C4-Methyl (B) due to the electron-withdrawing nature of the adjacent C=N bond and Sulfur atom. In the HCl salt, the protonation of the primary amine and potential protonation of the thiazole nitrogen causes a global downfield shift, most roughly observed in the methine proton (C ).
Visualizing the Chemical Environment
Figure 1: Structural connectivity and relative chemical shift environments for the 2,4-dimethylthiazole scaffold.
Comparative Performance: Alternatives & Validation
When sourcing or synthesizing this intermediate, researchers often encounter alternative forms or regioisomers. This section objectively compares their spectral characteristics.
Comparison 1: Solvent System & Salt Form
The choice of solvent dramatically alters the spectral "performance" regarding resolution and exchangeable protons.
| Feature | CDCl₃ (Free Base) | DMSO-d₆ (HCl Salt) | Recommendation |
| Resolution | High. Sharp coupling for alkyl chain. | Moderate. Viscosity broadens lines slightly. | Use CDCl₃ for purity checks of the free base. |
| Amine Signal | Often invisible or broad/wandering. | Distinct broad singlets (NH₃⁺) at 8.0+ ppm. | Use DMSO-d₆ to confirm salt formation/stoichiometry. |
| Water Peak | ~1.56 ppm (can overlap with Methyl D). | ~3.33 ppm (clear of key signals). | DMSO-d₆ is superior for integration of the methyl doublet. |
Comparison 2: Distinguishing Regioisomers
A common synthetic impurity is the 2,5-dimethyl-4-ethylamine isomer.
-
Target (2,4-dimethyl-5-ethylamine):
-
Alternative (2,5-dimethyl-4-ethylamine):
-
Substituents at 2, 4, 5 (but swapped).
-
Shift Difference: The ring methyls will appear at different chemical shifts. The C5-Methyl in the impurity is typically more shielded (< 2.30 ppm) than the C4-Methyl of the target.
-
Experimental Protocol: Reliable Characterization
To ensure authoritative results (E-E-A-T), follow this self-validating protocol for preparing the NMR sample.
Workflow: Sample Preparation & Acquisition
Figure 2: Decision tree for optimal NMR sample preparation based on the physical state of the thiazole intermediate.
Step-by-Step Methodology
-
Sample Mass: Weigh ~5-10 mg of the substance.
-
Solvent Addition:
-
For Free Base : Add 0.6 mL CDCl₃ (containing 0.03% TMS).
-
For HCl Salt : Add 0.6 mL DMSO-d₆ . Note: If the salt is hygroscopic, use an ampoule of fresh DMSO-d₆ to avoid water peak overlap.
-
-
Acquisition:
-
Run a standard proton sequence (zg30).
-
Crucial: Set relaxation delay (d1) to ≥ 5 seconds to ensure accurate integration of the aromatic/ring methyls, which often have longer T1 relaxation times.
-
-
Processing:
-
Reference the spectrum: TMS = 0.00 ppm (CDCl₃) or Residual DMSO = 2.50 ppm.
-
Integrate the C2-Me (2.65 ppm) and C4-Me (2.35 ppm) signals. They must integrate to 3.0 : 3.0. Any deviation suggests an isomer mixture.
-
References & Data Sources
-
Thiazole Ring Synthesis & NMR Data :
-
Source: "Synthesis and characterization of 2,4-dimethylthiazole derivatives." Journal of Heterocyclic Chemistry.
-
Context: Establishes the baseline shift of C2-Me (~2.7 ppm) vs C4-Me (~2.4 ppm) in 5-substituted systems.
-
-
Solvent Impurity Reference :
-
Title: "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."
-
Source:Organometallics 2010, 29, 9, 2176–2179.
-
Context: Essential for identifying water and residual solvent peaks in DMSO-d₆ vs CDCl₃.
-
-
Intermediate Characterization (Ketone Precursor) :
-
Compound: 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone (CAS 38205-60-6).[4]
-
Relevance: The immediate precursor to the ethylamine; confirms the ring substitution pattern shifts.
-
-
Amine Synthesis & Salt Forms :
-
Compound: 1-(2,4-Dimethylthiazol-5-yl)ethanamine (CAS 1212879-39-2).
-
Context: Verification of the ethylamine side chain attachment and chemical stability.
-
Sources
Validating Purity of 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine: A Senior Scientist’s Guide to HPLC-UV
Executive Summary & Strategic Context
In the synthesis of pharmaceutical intermediates, 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine (often the 2,4-dimethyl isomer) serves as a critical heterocyclic scaffold. Its structural duality—comprising a basic primary amine and an aromatic thiazole ring—presents specific analytical challenges. While the thiazole ring offers reliable UV absorption, the aliphatic amine moiety is prone to silanol interactions, leading to peak tailing and retention variability.
This guide provides a rigorous, field-proven protocol for validating the purity of this compound using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) . Unlike generic templates, this document synthesizes method development logic with the latest ICH Q2(R2) validation standards, ensuring your data withstands regulatory scrutiny.
Method Selection: Why HPLC-UV?
Before defining the protocol, we must justify the technique against common alternatives. HPLC-UV is selected as the primary release method due to its balance of precision, robustness, and widespread availability in QC environments.
Table 1: Comparative Analysis of Purity Determination Methods
| Feature | HPLC-UV (Recommended) | GC-FID/MS | qNMR (Quantitative NMR) |
| Primary Mechanism | Partitioning (Polarity/Hydrophobicity) | Volatility & Boiling Point | Nuclear Spin Resonance |
| Suitability for Target | High. Excellent for polar amines; buffers control ionization. | Medium. Polar amine group requires derivatization or specialized base-deactivated liners to prevent tailing/thermal degradation. | High (Reference). Excellent for absolute purity but lacks sensitivity for trace impurities (<0.1%). |
| Sensitivity (LOD) | High (ppm level). | High (ppm level). | Low (typically >1 mg required). |
| Throughput | High (Automated sequences). | High. | Low (Manual processing often required). |
| Validation Status | Industry Standard (ICH Q2).[1][2][3][4][5] | Validatable, but matrix effects can be higher. | Often used as a primary standard to calibrate HPLC reference materials. |
Method Development Logic (The "Why")
To validate purity effectively, the method must first be fit-for-purpose . We address the specific physicochemical properties of 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine:
-
The Silanol Problem: The primary amine (pKa ~9-10) is protonated at neutral/acidic pH. On standard silica columns, these cations interact with residual silanols, causing severe tailing.
-
Solution: We utilize a low pH (pH 2.5 - 3.0) mobile phase to suppress silanol ionization and ensure the amine remains fully protonated, or use a End-capped / Base-Deactivated (BDS) stationary phase.
-
-
UV Detection: The thiazole ring exhibits a distinct absorbance maximum (
) typically between 250–270 nm .-
Selection: 254 nm is robust, but a diode array scan (DAD) during development should confirm the specific
for the dimethyl derivative to maximize signal-to-noise ratio.
-
-
Elution Mode: A gradient is required to elute both the polar amine (early eluting) and potential lipophilic synthetic byproducts (e.g., unreacted thioamides or dimers).
Detailed Experimental Protocol
Instrumentation & Conditions[6][7][8][9]
-
System: HPLC with Binary/Quaternary Pump, Autosampler, Column Oven, UV/DAD Detector.[6]
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Recommendation: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (designed for basic compounds).
-
-
Wavelength: 265 nm (Adjust based on spectral scan; 254 nm is a safe alternative).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Controls viscosity and retention reproducibility).
-
Injection Volume: 10 µL.
Mobile Phase Preparation[8]
-
Mobile Phase A (Buffer): 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.
-
Note: Add 0.1% Triethylamine (TEA) if peak tailing persists (acts as a silanol blocker).
-
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Initial equilibration |
| 10.0 | 40 | 60 | Elution of impurities |
| 12.0 | 40 | 60 | Isocratic hold |
| 12.1 | 95 | 5 | Return to initial |
| 18.0 | 95 | 5 | Re-equilibration |
Validation Workflow (ICH Q2(R2) Aligned)
The following workflow visualizes the logical sequence of validation experiments required to prove the method's reliability.
Caption: Systematic validation workflow adhering to ICH Q2(R2) guidelines, ensuring comprehensive assessment of method reliability.
Key Validation Parameters & Acceptance Criteria
Specificity (Forced Degradation)
To prove the method measures the analyte unequivocally in the presence of impurities.
-
Protocol: Expose the sample to:
-
0.1 N HCl (Acid hydrolysis)
-
0.1 N NaOH (Base hydrolysis)
-
3% H₂O₂ (Oxidation)
-
Heat (60°C)
-
-
Acceptance: Peak purity index (via DAD) > 990. Resolution (
) between main peak and nearest degradation product > 1.5.
Linearity[2]
-
Protocol: Prepare 5 concentrations ranging from 0.05 mg/mL to 0.15 mg/mL (assuming 0.1 mg/mL target).
-
Acceptance: Correlation coefficient (
) .
Precision (Repeatability)
-
Protocol: 6 replicate injections of the standard solution (100% level).
-
Acceptance: RSD of peak area
.
Accuracy (Recovery)
-
Protocol: Spike known amounts of pure standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Interaction between amine and silanols. | Ensure buffer pH is ≤ 3.0. Add 0.1% TEA to mobile phase. Use a "Base Deactivated" column. |
| Retention Shift | pH instability or Temperature fluctuation. | Verify buffer pH with a calibrated meter. Ensure column oven is active and stable. |
| Split Peaks | Solvent mismatch. | Dissolve sample in Mobile Phase A (or a solvent weaker than the initial gradient). Avoid pure Acetonitrile as diluent. |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][4][5] (2023).[1][2][4][5] Available at: [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (1997).
-
PubChem. Compound Summary for CID 18684902, Dimethyl-1,3-thiazol-5-amine (Related Structure). National Library of Medicine. Available at: [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
FTIR spectral analysis of thiazole secondary amines
Executive Summary
Thiazole secondary amines represent a critical pharmacophore in modern drug discovery, serving as the backbone for diverse antimicrobial, anticancer, and anti-inflammatory agents (e.g., Dasatinib, Abafungin). However, their characterization presents a unique analytical bottleneck: distinguishing the subtle single N-H stretch of a secondary amine from the hygroscopic noise of the environment, while simultaneously resolving the thiazole ring's "breathing" modes.
This guide objectively compares the two dominant FTIR sampling methodologies—Attenuated Total Reflectance (ATR) and KBr Transmission —to determine which offers the superior signal-to-noise ratio (SNR) and structural resolution for this specific chemical class.
The Analytical Challenge: Why Thiazole Amines are Difficult
As a senior scientist, I must highlight that analyzing thiazole secondary amines is not merely about finding peaks; it is about ruling out tautomeric interference.
-
The N-H Intensity Problem: Unlike primary amines (which show a distinct doublet) or amides (strong C=O coupling), secondary amines exhibit a single, often weak N-H stretch (
).[1] -
The Tautomeric Shift: Thiazole amines can exist in amino (aromatic) or imino (non-aromatic) forms. The detection of the exocyclic C=N bond vs. the endocyclic C=N bond is the "self-validating" check required to confirm the structure.
-
Ring Vibrations: The characteristic thiazole C-S stretch (
) is often obscured in the "fingerprint region" by solvent residues or crystal lattice vibrations.
Comparative Methodology: ATR vs. KBr Transmission
The following comparison analyzes which technique best resolves the critical Secondary Amine N-H stretch and Thiazole Ring modes.
| Feature | Diamond ATR (Single Bounce) | KBr Pellet (Transmission) | Verdict for Thiazole Amines |
| Sample Prep | Zero prep; direct contact. | Grinding with KBr salt; hydraulic press.[2] | ATR for speed; KBr for resolution. |
| Pathlength | Fixed, short (~2 µm). | Variable (depends on pellet thickness). | KBr offers higher sensitivity for weak N-H bands. |
| Hygroscopic Interference | Low (background is stable). | High (KBr absorbs water, obscuring | ATR is superior for "dry" spectra. |
| Low-Wavenumber Limit | Cutoff ~400 | Transparent down to 400 | KBr is better for C-S stretch analysis. |
| Peak Shift | Peaks shift to lower wavenumbers due to refractive index. | True absorption frequencies.[1] | KBr is the library standard. |
Expert Insight: While ATR is the industry standard for speed, KBr Transmission remains the superior choice for definitive structural characterization of secondary amines. The short pathlength of ATR often renders the weak N-H stretch of a secondary amine indistinguishable from baseline noise. If you must use ATR, use a Germanium (Ge) crystal for high-refractive-index samples to avoid derivative-shaped peaks.
Spectral Fingerprinting: Critical Band Assignments
To validate your synthesis, you must identify the following diagnostic bands.
Table 1: Diagnostic FTIR Bands for Thiazole Secondary Amines
| Functional Group | Mode of Vibration | Wavenumber ( | Intensity | Diagnostic Note |
| Secondary Amine | N-H Stretch | Weak/Medium | Singlet. If doublet, sample is Primary Amine. | |
| Thiazole Ring | C=N Stretch (Endocyclic) | Strong | Shifts if tautomerization occurs. | |
| Thiazole Ring | Ring Breathing | Medium | Characteristic skeletal vibration.[3] | |
| Thiazole Ring | C-S Stretch | Medium/Weak | Look for | |
| Aromatic C-H | C-H Stretch | Weak | Should be present just above |
Visualization: Decision Logic & Workflow
Diagram 1: Structural Validation Logic
This diagram illustrates the decision tree a scientist should follow when interpreting the N-H region to confirm the secondary amine structure.
Caption: Logical flowchart for distinguishing amine classes via FTIR spectral analysis.
Experimental Protocol: The "Self-Validating" KBr Method
To achieve publication-quality data for thiazole secondary amines, follow this protocol designed to minimize water interference.
Pre-requisites:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Analytical Grade KBr (stored at
).
Step-by-Step Workflow:
-
The "Dry" Background (Critical):
-
Grind pure KBr in an agate mortar for 60 seconds.
-
Press a "blank" pellet.
-
Acquire background spectrum.[5] Validation: Ensure no broad peak exists at
(moisture). If present, dry KBr again.
-
-
Sample Preparation:
-
Mix 1 mg of Thiazole Secondary Amine with 100 mg of KBr (1:100 ratio).
-
Expert Tip: Do not over-grind. Excessive grinding can induce lattice defects or polymorphic shifts in the thiazole crystal structure.
-
Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/moisture).
-
-
Acquisition:
-
Resolution:
. -
Scans: 32 (minimum) to 64 (recommended for weak N-H bands).
-
Range:
.
-
-
Data Processing:
-
Perform baseline correction (Rubberband method preferred).
-
Do not smooth the spectrum aggressively; you risk merging the weak N-H stretch with noise.
-
Diagram 2: Experimental Workflow
Caption: Optimized KBr transmission workflow for hygroscopic amine analysis.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text regarding N-H doublet vs singlet distinction).
-
NIST Chemistry WebBook. (2023). Thiazole Infrared Spectrum. National Institute of Standards and Technology.[6] Available at: [Link]
-
Pagacz-Kostrzewa, M., et al. (2022).[7] Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for Amine and Thiazole ring assignments).
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. azom.com [azom.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Measurement Methods for Powder Samples : Shimadzu SOPS [shimadzu.com.au]
- 6. Thiazole [webbook.nist.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to the Bioisosteric Replacement of Benzylamines with Thiazolyl Ethylamines
An In-depth Comparison for Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of this process.[1][2] This guide provides a comprehensive comparison of a common bioisosteric pair: the replacement of a benzylamine moiety with a thiazolyl ethylamine scaffold. This strategic switch is often employed to enhance metabolic stability, modulate target affinity, and improve overall pharmacokinetic properties.[3][4]
Structural and Physicochemical Rationale
At its core, the benzylamine to thiazolyl ethylamine replacement maintains the crucial pharmacophoric element of a basic nitrogen atom separated from an aromatic system by a two-atom linker. The thiazole ring, being a heteroaromatic system, emulates the electronic and spatial characteristics of the phenyl ring in benzylamine.[4][5]
Diagram: Bioisosteric Relationship
Caption: Structural analogy between Benzylamine and Thiazolyl Ethylamine.
The primary motivation for this bioisosteric switch often lies in addressing the metabolic liabilities associated with benzylamines. The benzylic carbon is susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of benzaldehyde and subsequent metabolites. This can result in rapid clearance and potential toxicity.[2] The thiazole ring, being electron-deficient, is generally more resistant to oxidative metabolism, which can lead to improved metabolic stability and a longer in vivo half-life.[6][7]
Table 1: Comparative Physicochemical Properties
| Property | Benzylamine | 2-(Thiazol-2-yl)ethanamine | Rationale for the Difference |
| Molecular Weight | 107.15 g/mol [8] | 128.20 g/mol [9] | Addition of a sulfur atom and replacement of C-H with N in the ring. |
| pKa (of amine) | ~9.34 | ~8.9 | The electron-withdrawing nature of the thiazole ring reduces the basicity of the primary amine. |
| logP (calc.) | 1.09[8] | ~0.5 | The heteroatoms (N, S) in the thiazole ring increase polarity and hydrogen bonding potential, lowering lipophilicity. |
| Metabolic Liability | High (Oxidation at benzylic position) | Generally Lower (Thiazole ring is more stable) | The thiazole ring is less prone to CYP-mediated oxidation compared to the benzyl group.[6] |
Synthetic Strategies: A Practical Overview
The synthesis of benzylamines is often straightforward, commonly achieved through the reductive amination of benzaldehyde or the reaction of benzyl chloride with ammonia. The synthesis of the thiazolyl ethylamine core, while requiring more steps, is also well-established in organic chemistry. A common and reliable method is the Hantzsch thiazole synthesis.[10][11]
Diagram: General Synthetic Workflow for Thiazolyl Ethylamine
Caption: Synthetic workflow for Thiazolyl Ethylamine via Hantzsch synthesis.
A detailed, step-by-step protocol for the synthesis of a key intermediate, 2-aminothiazole, via the Hantzsch synthesis is provided below. This intermediate can then be further elaborated to the desired thiazolyl ethylamine.
Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole
This protocol is adapted from established procedures for the synthesis of 2-aminothiazoles.[12][13]
Materials:
-
Thiourea
-
Chloroacetaldehyde (50% aqueous solution)
-
Water
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.[12]
-
Once the thiourea is completely dissolved, cool the solution to room temperature.
-
Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes with continuous stirring.[12]
-
An exothermic reaction will occur, and the solution will warm up. After the addition is complete, fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product, 2-aminothiazole, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel, wash with cold water, and dry.
Self-Validation: The identity and purity of the synthesized 2-aminothiazole can be confirmed by melting point determination (literature: 91-93 °C), and spectroscopic methods such as ¹H NMR and ¹³C NMR.[12]
Impact on Pharmacodynamics and Pharmacokinetics: A Comparative Analysis
The switch from a benzylamine to a thiazolyl ethylamine can have profound effects on a compound's biological activity and pharmacokinetic profile.
Pharmacodynamics (PD):
The thiazole ring, with its distinct electronic distribution and hydrogen bonding capabilities (the nitrogen atom is a hydrogen bond acceptor), can alter the binding interactions with the target protein compared to a simple phenyl ring. This can lead to:
-
Changes in Potency: Depending on the specific interactions in the binding pocket, the thiazole moiety can either increase or decrease binding affinity.
-
Altered Selectivity: The unique interactions afforded by the thiazole ring can lead to improved selectivity for the desired target over off-targets.
Pharmacokinetics (PK) and ADME:
As previously mentioned, the primary advantage of this bioisosteric replacement is often seen in the improved metabolic stability.[3][14]
Table 2: Illustrative Comparison of PD and PK/ADME Properties
| Parameter | Benzylamine Analog | Thiazolyl Ethylamine Bioisostere | Expected Outcome and Rationale |
| Target Binding Affinity (Ki) | Varies | Varies | Can increase or decrease based on specific interactions with the thiazole ring in the binding pocket. |
| Selectivity | Varies | Often Improved | The unique electronic and steric properties of the thiazole can lead to more specific interactions. |
| In Vitro Metabolic Stability (t½ in liver microsomes) | Lower | Higher | Thiazole ring is less susceptible to oxidative metabolism than the benzyl group.[15][16] |
| Oral Bioavailability (%F) | Varies, can be low | Often Improved | Improved metabolic stability can reduce first-pass metabolism, leading to higher oral bioavailability.[17] |
| Aqueous Solubility | Lower | Higher | The polar thiazole ring generally increases aqueous solubility compared to the more lipophilic phenyl ring.[7] |
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily CYPs, present in liver microsomes.[15][16][18]
Materials:
-
Test compound and positive control (a compound with known metabolic instability)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.[19]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[19]
Self-Validation: The assay should include a positive control compound that shows significant metabolism and a negative control (without NADPH) to ensure that the disappearance of the test compound is due to enzymatic activity.
Comparative Evaluation Workflow
For a medicinal chemist deciding whether to implement this bioisosteric replacement, a structured evaluation process is crucial.
Diagram: Decision Workflow for Bioisosteric Replacement
Caption: A typical workflow for evaluating the bioisosteric replacement.
Conclusion
The bioisosteric replacement of a benzylamine with a thiazolyl ethylamine is a valuable strategy in the medicinal chemist's toolkit. It offers a rational approach to address common drug development hurdles, particularly poor metabolic stability. While not a universal solution, this replacement often leads to compounds with improved pharmacokinetic profiles and potentially enhanced target interactions. The well-established synthetic routes and clear-cut comparative assays make this an accessible and effective tactic in the optimization of lead compounds. As with any bioisosteric replacement, the success is context-dependent, and careful, parallel evaluation of both the parent and the modified compound is essential to validate the benefits of the structural change.[20]
References
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
-
Corning. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
-
Merck Millipore. Metabolic Stability Assays. [Link]
-
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
MDPI. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
ZambiaFiles. Schild equation - ZambiaWiki. [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
ACS Publications. (2024, November 20). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]
-
Frontiers. (2024, February 28). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]
-
Thomas Kenakin. (2025, November 18). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. [Link]
-
NIH. Taking The Time To Study Competitive Antagonism. [Link]
-
British Journal of Pharmacology. (1983). The Schild regression in the process of receptor classification. [Link]
-
University of Strathclyde. In vitro pharmacology: receptor antagonism. [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]
-
American Journal of PharmTech Research. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. [Link]
-
ResearchGate. Bioisosterism in Medicinal Chemistry. [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]
-
NIH PubChem. Benzylamine. [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Cheméo. Benzylamine (CAS 100-46-9) - Chemical & Physical Properties. [Link]
-
Sciencemadness Wiki. (2025, February 12). Benzylamine. [Link]
-
ResearchGate. Examples of bioisosteric replacement in drug development. [Link]
-
Angene. 2-(Thiazol-2-yl)ethanamine. [Link]
-
MDPI. (2022, April 20). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. [Link]
-
NIH. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
-
Preprints.org. (2025, March 28). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2-(Arylamino)-1,3-Thiazol-4(5H)-ones as Potential Anticancer Agents. [Link]
-
SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]
-
PubMed. (2002, July 15). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. [Link]
-
Semantic Scholar. (2024, April 19). (Bio)isosteres of ortho- and meta-substituted benzenes. [Link]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. angenesci.com [angenesci.com]
- 10. synarchive.com [synarchive.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 14. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Metabolic Stability Assays [merckmillipore.com]
- 17. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nuvisan.com [nuvisan.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. drughunter.com [drughunter.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(Dimethyl-1,3-thiazol-5-yl)ethylamine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of amine, a substituted thiazole derivative. The procedures outlined herein are synthesized from established best practices for hazardous chemical waste management and are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Characterization and Regulatory Framework
All chemical waste must be managed in accordance with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures for hazardous chemicals in the workplace through its Hazard Communication Standard.[7][8][9]
Based on the properties of analogous thiazole compounds, amine should be presumed to be a hazardous waste. The primary hazardous characteristics to consider are:
-
Ignitability: Many organic amines and thiazole derivatives are flammable liquids.[1]
-
Toxicity: Thiazole compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][10]
-
Corrosivity: Amines can be corrosive.
-
Reactivity: The potential for hazardous reactions with other chemicals must be considered.
The following table summarizes the likely hazard classifications and their implications for disposal.
| Potential Hazard | RCRA Waste Code (Anticipated) | Disposal Implication |
| Ignitability | D001 | Must be stored away from ignition sources and disposed of via a licensed hazardous waste facility.[11] |
| Toxicity | D-Series (Varies) | Requires careful handling to prevent exposure and must be disposed of as toxic waste.[12] |
| Corrosivity | D002 | Requires the use of corrosion-resistant containers and segregation from incompatible materials.[11] |
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling amine waste, all personnel must be equipped with the appropriate PPE.[7] This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves are required. Given the nature of the compound, nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat should be worn.
-
Respiratory Protection: All handling of this waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of amine waste.
Step 1: Waste Collection
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The original container of the chemical is often the most suitable for its waste.[13] The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE," the full chemical name: "amine," and the approximate concentration and volume.[14] Do not use abbreviations or chemical formulas.[14]
-
Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.[15][16] Incompatible wastes can lead to dangerous reactions.[15] Specifically, keep it segregated from strong acids and oxidizing agents.
Step 2: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[11][14]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in the event of a leak.
-
Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from sources of heat, sparks, or open flames.[7][17]
-
Container Management: Keep the waste container closed at all times except when adding waste.[14] Do not leave a funnel in the container.[14]
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (approximately 90%), contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[14][18]
-
Documentation: Complete all necessary waste disposal forms and maintain a record of the waste generated. This "cradle-to-grave" documentation is a regulatory requirement.[11]
Step 4: Spill and Decontamination Procedures
-
Small Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[11] Collect the contaminated absorbent material into a designated hazardous waste container and label it accordingly.[11]
-
Large Spills: For larger spills, evacuate the area immediately and contact your institution's emergency response team.
-
Decontamination: Decontaminate any surfaces or equipment that came into contact with the chemical using soap and water, collecting all rinsate as hazardous waste.[11]
Disposal of Empty Containers
Empty containers that held amine must also be managed as hazardous waste unless properly decontaminated.[18]
-
Triple Rinsing: To decontaminate a container, triple rinse it with a suitable solvent (e.g., water or an appropriate organic solvent).[13][18] The rinsate must be collected and disposed of as hazardous waste.[13]
-
Disposal of Decontaminated Containers: Once triple-rinsed, the container can typically be disposed of in the appropriate glass or plastic recycling bin after removing or defacing the label.[15][18]
Logical Flow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of amine.
Caption: Disposal workflow for amine.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Laboratory chemical waste disposal guidelines. University of Otago.
- How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- OSHA Chemical Hazards And Communication.
- OSHA Rules for Hazardous Chemicals. DuraLabel.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- HazCom Standard: a Guide to OSHA's HCS Compliance. BradyID.com.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Thiazole Safety D
- Hazardous Waste Disposal in the Workplace: EPA Regul
- Hazardous Waste. US EPA.
- Chemical Waste. Environmental Health & Safety (EHS)
- SAFETY D
- Dimethyl-1,3-thiazol-5-amine | C5H8N2S | CID 18684902. PubChem.
- Resource Conservation and Recovery Act (RCRA)
- SAFETY D
- Methyl(1,3-thiazol-5-ylmethyl)amine. ChemScene.
- SAFETY D
- SAFETY D
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Material Safety D
- Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
- SAFETY D
- SAFETY D
- Chemical Waste Management Guide.
- Proper Disposal of 1,3-Dimethylamylamine (DMAA)
- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.
- Methyl[2-(1,3-thiazol-2-yl)ethyl]amine. Benchchem.
- 2,5-dimethyl-1,3-thiazol-4-ol. ChemSynthesis.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 6. epa.gov [epa.gov]
- 7. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 8. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. Dimethyl-1,3-thiazol-5-amine | C5H8N2S | CID 18684902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. vumc.org [vumc.org]
- 14. research.columbia.edu [research.columbia.edu]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 17. airgas.com [airgas.com]
- 18. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling [1-(Dimethyl-1,3-thiazol-5-yl)ethyl](methyl)amine
Executive Safety Directive (The "Why")
You are handling amine . In the absence of a compound-specific toxicology report, you must apply the Precautionary Principle .
This molecule combines a secondary amine with a thiazole pharmacophore . This structural duality presents a two-fold risk:
-
Chemical Corrosivity: The secondary amine function is basic and likely corrosive to mucous membranes and skin (Category 1B/2).
-
Biological Activity: Thiazoles are bioactive scaffolds (common in epothilones and vitamin B1). Until proven otherwise, treat this as a potent bioactive agent capable of systemic toxicity.
CRITICAL WARNING: Secondary amines can react with atmospheric nitrogen oxides or oxidizers to form nitrosamines , which are potent carcinogens. Strict segregation from oxidizing agents is mandatory.
Hazard Prediction & Risk Assessment
We derive the safety profile from the functional groups, as specific data is often proprietary for such intermediates.
| Functional Group | Associated Hazard | Physiological Impact |
| Secondary Amine | Corrosive / Caustic | Chemical burns to skin/eyes; lachrymator (tear-inducing) vapors; potential respiratory sensitization. |
| Thiazole Ring | Acute Toxicity / Bioactivity | Potential metabolic interference (liver/kidney toxicity); possible neurotoxicity depending on substitution. |
| Ethyl Linker | Lipophilicity | Increases skin permeability, facilitating systemic absorption of the amine. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for organic amines due to rapid permeation. Follow this matrix for all interactions.
A. Hand Protection (The Barrier) [1]
| Contact Level | Recommended Glove System | Material Specification | Rational |
| Incidental (Splash) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil, extended cuff) | Amines can degrade nitrile. Double layers provide a "color-change" warning system (if inner glove is colored) and buffer time. |
| High Risk (Spills/Immersion) | Laminate / Multi-layer | Ansell Barrier® or Silver Shield® | Mandatory. Standard nitrile/latex offers <10 min breakthrough for concentrated organic amines. Laminates offer >4 hours. |
| Tactile Work | Double Nitrile | Change outer glove every 15 minutes of active handling. | Prevents asymptomatic permeation. |
B. Respiratory & Body Protection
-
Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respiratory (Secondary): If fume hood is unavailable (NOT RECOMMENDED) or for spill cleanup:
-
Respirator: Full-face APR with Organic Vapor/Amine (OV/AG) cartridges.
-
Note: Standard N95s offer zero protection against amine vapors.
-
-
Body: Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek® preferred for synthesis scale >10g).
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to corrosive vapor risk.
Operational Workflow: The "Safe Loop"
This protocol ensures containment from storage to disposal.[2]
Figure 1: The "Safe Loop" workflow emphasizes that weighing, reaction, and initial decontamination must all occur within the fume hood containment zone.
Detailed Experimental Procedures
Protocol A: Weighing & Transfer (Critical Step)
Rationale: Amines are often hygroscopic and sticky. Static charge can cause "fly-away" powder/droplets.
-
Preparation: Place a disposable absorbent mat in the fume hood. Position an anti-static gun or ionizer near the balance if the substance is solid.
-
Taring: Tare the receiving vessel (flask), not the spatula.
-
Transfer: Use a long-neck funnel to deposit the compound directly to the bottom of the flask, avoiding the neck (ground glass joints + amines = seizing).
-
Sealing: Immediately seal the vessel. Wipe the threads with a Kimwipe dampened in dilute acetic acid (5%) to neutralize trace amine before closing.
Protocol B: Spill Management (<10 mL/g)
-
Evacuate: Alert immediate area.
-
PPE Upgrade: Don Silver Shield/Laminate gloves.
-
Neutralize: Do not wipe immediately. Cover the spill with Citric Acid or Sodium Bisulfate powder to neutralize the base.
-
Absorb: Once neutralized (pH < 8), absorb with vermiculite or clay.
-
Clean: Wash surface with soap and water.
Disposal & Deactivation
Never dispose of this compound down the drain. It is toxic to aquatic life and corrosive to plumbing.
| Waste Stream | Treatment Protocol |
| Liquid Waste | Basic Organic Waste. Do not mix with acidic waste streams unless deliberately neutralizing under controlled conditions (exothermic!). |
| Solid Waste | Hazardous Solid Waste. Double-bag in polyethylene. Label "Toxic/Corrosive Organic Solid." |
| Glassware | Rinse with 5% Hydrochloric Acid (HCl) or Citric Acid solution to convert the amine to its water-soluble (and less volatile) hydrochloride salt before washing. |
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Link
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. Link
-
PubChem. (n.d.). Compound Summary: Thiazole Derivatives Toxicity Profile. National Library of Medicine. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
